Ido-IN-3
Description
Properties
IUPAC Name |
4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNMIADTFAXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Target Specificity and Selectivity of Ido-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of Ido-IN-3, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.
Core Target Profile of this compound
This compound, identified as compound 38 in the primary literature, is a 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione. It has demonstrated potent inhibitory activity against both IDO1 and TDO, two key enzymes in the kynurenine pathway of tryptophan metabolism, which are implicated in tumor immune evasion.
Quantitative Analysis of Target Inhibition
The inhibitory potency of this compound against its primary targets, IDO1 and TDO, has been determined through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Currently, there is no publicly available data on the inhibitory activity of this compound against IDO2.
| Target Enzyme | IC50 (nM) |
| IDO1 | 5 |
| TDO | 4 |
| IDO2 | Data not available |
Table 1: Inhibitory Potency of this compound against IDO and TDO Enzymes.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan, leading to the production of kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade the immune system. By blocking IDO1 and TDO, this compound restores local tryptophan levels and reduces kynurenine production, thus reactivating anti-tumor immunity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Human IDO1 and TDO Enzymatic Assays[1]
Objective: To determine the in vitro inhibitory activity of this compound against purified human IDO1 and TDO enzymes.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 or TDO enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 and TDO Activity Assays[1]
Objective: To evaluate the ability of this compound to inhibit IDO1 and TDO activity in a cellular context.
Materials:
-
HeLa cells (for IDO1) and HepG2 cells (for TDO)
-
Human interferon-gamma (IFN-γ) for inducing IDO1 expression
-
Dexamethasone for inducing TDO expression
-
Cell culture medium
-
L-Tryptophan
-
This compound (test compound)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
Plate reader
Procedure:
-
Seed HeLa or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
For the IDO1 assay, treat HeLa cells with IFN-γ to induce IDO1 expression. For the TDO assay, treat HepG2 cells with dexamethasone to induce TDO expression.
-
Add varying concentrations of this compound to the cells.
-
Add L-tryptophan to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the same colorimetric method described for the enzymatic assay.
-
Calculate the cellular IC50 values.
Conclusion
This compound is a highly potent dual inhibitor of IDO1 and TDO with low nanomolar efficacy in both enzymatic and cellular assays. Its strong and balanced activity against these two key enzymes of the kynurenine pathway makes it a promising candidate for cancer immunotherapy. Further investigation into its selectivity against IDO2 and comprehensive in vivo studies are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies on this compound and other novel IDO/TDO inhibitors.
References
- 1. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
In-Depth Technical Guide: Ido-IN-3 Binding Affinity to IDO1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ido-IN-3 to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document includes quantitative binding data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the experimental workflow and the IDO1 signaling pathway.
Core Data: this compound Binding Affinity
This compound, also known as IDO1/TDO-IN-3, is a potent inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO). The following table summarizes the reported in vitro efficacy of this compound against IDO1.
| Compound | Target | Assay Type | Potency (IC50) | CAS Number |
| This compound | IDO1 | Enzymatic Assay | 0.005 µM | 2347579-03-5 |
Table 1: Quantitative Binding Data for this compound. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of the IDO1 enzymatic activity in a cell-free system[1].
Experimental Protocols
The determination of an inhibitor's binding affinity to IDO1 can be performed using various experimental setups. The two primary approaches are direct enzymatic assays (cell-free) and cell-based assays.
Enzymatic (Cell-Free) IDO1 Inhibition Assay
This method measures the direct effect of an inhibitor on the activity of purified IDO1 enzyme. The protocol typically involves the quantification of kynurenine, the product of the IDO1-catalyzed reaction.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (ascorbate)
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase[2].
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Enzyme and Inhibitor Incubation: Add the purified IDO1 enzyme to the wells of a 96-well plate containing the various concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan (typically to a final concentration of 400 µM), to each well[2].
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[2].
-
Termination of Reaction: Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA)[2].
-
Hydrolysis of N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the more stable kynurenine[2].
-
Detection of Kynurenine:
-
Centrifuge the plate to pellet any precipitated protein[2].
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (e.g., 2% w/v p-DMAB in acetic acid) to each well[2].
-
Incubate at room temperature for 10 minutes to allow for color development[3].
-
Measure the absorbance at 480 nm using a microplate reader[2][3].
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context. This approach provides insights into the compound's cell permeability and activity in a more physiologically relevant environment.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)[3][4]
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) to induce IDO1 expression[3]
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight[2][3].
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme[3].
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the inhibitor for a specified time (e.g., 24-48 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant[2].
-
Kynurenine Measurement:
-
Data Analysis: Determine the IC50 value as described in the enzymatic assay protocol.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an IDO1 inhibitor.
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway in immune suppression.
References
The Enigmatic IDO1 Inhibitor: A Technical Overview of Ido-IN-3 and Its Anticipated Effects on Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in immune regulation and the tumor microenvironment. Its inhibition is a promising strategy in immuno-oncology. Ido-IN-3 has emerged as a potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the known properties of this compound, detailing its mechanism of action and expected impact on tryptophan metabolism. Due to the limited availability of public research data, this document focuses on foundational knowledge and projected experimental outcomes, serving as a primer for researchers initiating studies with this compound.
Introduction to this compound
This compound is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Chemically identified as 4-[(2-aminoethyl)amino]-N′-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide, its CAS number is 2070018-30-1. The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of IDO1, a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.
Quantitative Data on this compound Potency
Currently, the publicly available quantitative data for this compound is limited to its in vitro inhibitory concentrations (IC50). These values indicate a high degree of potency against the IDO1 enzyme.
| Assay Type | Target | IC50 Value |
| Cell-free (human recombinant enzyme) | IDO1 | 290 nM |
| Cell-based (HeLa cells) | IDO1 | 98 nM |
Table 1: In Vitro Potency of this compound
The Tryptophan Metabolism Pathway and the Role of IDO1
Tryptophan is an essential amino acid with two primary metabolic fates: incorporation into proteins or catabolism through various pathways. The major catabolic route is the kynurenine pathway, initiated by the enzyme IDO1 (or tryptophan 2,3-dioxygenase, TDO, primarily in the liver).
Caption: Simplified diagram of the IDO1-mediated kynurenine pathway.
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. This process has two key immunomodulatory consequences:
-
Tryptophan Depletion: The local depletion of tryptophan can inhibit the proliferation of effector T cells, which are highly sensitive to tryptophan availability.
-
Kynurenine Pathway Metabolite Production: The accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further contributing to an immunosuppressive microenvironment.
Anticipated Effects of this compound on Tryptophan Metabolism
Based on its potent inhibition of IDO1, treatment with this compound is expected to have the following effects on tryptophan metabolism:
-
Increased Tryptophan Levels: By blocking the primary catabolic pathway, this compound should lead to an increase in the local concentration of tryptophan.
-
Decreased Kynurenine Levels: Inhibition of IDO1 will directly reduce the production of kynurenine and its downstream metabolites.
-
Altered Kynurenine/Tryptophan Ratio: The ratio of kynurenine to tryptophan is a common biomarker for IDO1 activity. Treatment with this compound is expected to significantly decrease this ratio.
Proposed Experimental Protocols for Characterizing this compound Effects
To fully elucidate the effects of this compound on tryptophan metabolism, a series of in vitro and in vivo experiments are necessary.
In Vitro Cellular Assays
Objective: To quantify the effect of this compound on tryptophan and kynurenine levels in a controlled cellular environment.
Protocol:
-
Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., HeLa or IFN-γ stimulated MDA-MB-231 cells) in appropriate media.
-
IDO1 Induction: Treat cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
This compound Treatment: Treat the IFN-γ stimulated cells with a dose range of this compound for a specified time course (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: At each time point, collect the cell culture supernatant.
-
Metabolite Analysis: Analyze the concentrations of tryptophan and kynurenine in the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the kynurenine/tryptophan ratio and determine the dose-dependent effect of this compound.
Caption: Workflow for assessing this compound's in vitro effects.
In Vivo Pharmacodynamic Studies
Objective: To evaluate the effect of this compound on tryptophan metabolism in a preclinical animal model.
Protocol:
-
Animal Model: Utilize a suitable animal model, such as a tumor-bearing mouse model where the tumor is known to have high IDO1 expression.
-
Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage) at various dose levels.
-
Sample Collection: At different time points post-dosing, collect plasma and tumor tissue samples.
-
Metabolite Extraction: Process the plasma and homogenize the tumor tissue to extract metabolites.
-
Metabolite Analysis: Quantify tryptophan and kynurenine levels in the plasma and tumor homogenates using HPLC or LC-MS.
-
Data Analysis: Determine the effect of this compound on the systemic and intratumoral kynurenine/tryptophan ratio over time.
Expected Signaling Pathways and Logical Relationships
The inhibition of IDO1 by this compound is anticipated to reverse the immunosuppressive signals mediated by tryptophan catabolism.
Caption: Logical flow of this compound's effect on immune response.
By inhibiting IDO1, this compound is expected to prevent tryptophan depletion and kynurenine production, thereby alleviating the suppression of T cell function and the induction of regulatory T cells. This would logically lead to a restoration of anti-tumor immune responses.
Conclusion and Future Directions
This compound is a potent inhibitor of IDO1 with the potential to modulate the tryptophan metabolic pathway and reverse immune suppression. While current publicly available data is limited, the foundational knowledge of IDO1's role in immunity allows for a strong hypothesis-driven approach to its further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the in vitro and in vivo effects of this compound. Future research should focus on generating robust quantitative data on its impact on tryptophan and kynurenine levels, elucidating its effects on various immune cell populations, and exploring its therapeutic potential in preclinical models of cancer and other diseases where IDO1 is implicated.
An In-depth Technical Guide on the Core Chemical Properties and Stability of IDO Inhibitors: A Focus on Ido-IN-1
Core Chemical Properties of Ido-IN-1
The fundamental chemical and physical properties of Ido-IN-1 are summarized below. This data is primarily derived from publicly available chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | PubChem[1] |
| Molecular Formula | C₉H₇BrFN₅O₂ | PubChem[1] |
| Molecular Weight | 316.09 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)NC(=N)C2=C(N=O[N-]2)N | PubChem |
| InChI Key | ORHZJUSHZUCMKR-UHFFFAOYSA-N | PubChem |
| CAS Number | 914638-30-5 | PubChem[1] |
| Appearance | Not specified (typically a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| pKa | Not specified | - |
Stability Profile and Considerations
Specific stability data for Ido-IN-1 is not publicly available. However, for small molecule drug candidates like Ido-IN-1, a comprehensive stability testing program is crucial to determine its shelf-life and appropriate storage conditions. Stability studies are essential for ensuring the safety, efficacy, and quality of the compound throughout its lifecycle.[2][3]
General Factors Influencing Stability:
The stability of a compound like Ido-IN-1 can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Humidity: Moisture can lead to hydrolysis of susceptible functional groups.
-
Light: Photodegradation can occur, especially for compounds with chromophores.
-
pH: The stability of ionizable compounds can be highly dependent on the pH of the solution.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Typical Experimental Protocols for Stability Assessment:
A robust stability study for a research compound would typically involve the following:
-
Forced Degradation Studies (Stress Testing): The compound is subjected to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, light) to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.[4]
-
Accelerated Stability Studies: The compound is stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., up to 6 months) to predict the long-term stability.[2][5]
-
Long-Term Stability Studies: The compound is stored under recommended storage conditions (e.g., 25°C / 60% RH or 5°C) for an extended period, with samples tested at regular intervals.[2]
Analytical Methods for Stability Testing:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of stability testing, used to quantify the parent compound and detect any degradation products.
-
Mass Spectrometry (MS): Used to identify the structure of degradation products.
-
Spectroscopy (UV-Vis, FT-IR): To monitor changes in the chemical structure.
-
Physical Characterization: Including appearance, solubility, and moisture content.
Mechanism of Action: Targeting the IDO Pathway
Ido-IN-1 is an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] IDO1 is a critical regulator of immune responses and is implicated in the pathology of various diseases, including cancer.[7][8]
The IDO Signaling Pathway:
The enzyme IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine. This process has profound effects on the immune system:
-
Tryptophan Depletion: The local depletion of tryptophan in the microenvironment can lead to the arrest of T-cell proliferation and induce T-cell anergy (inactivation).[8][9]
-
Kynurenine Production: The accumulation of downstream metabolites of the kynurenine pathway can have direct immunosuppressive effects, including the induction of regulatory T-cells (Tregs) and apoptosis of effector T-cells.[10]
By inhibiting IDO1, compounds like Ido-IN-1 block these immunosuppressive mechanisms, thereby restoring T-cell function and enhancing anti-tumor immunity.
Visualizing the IDO Pathway and Inhibition
The following diagrams illustrate the IDO signaling pathway and the workflow for assessing inhibitor stability.
Caption: The IDO1 pathway and the mechanism of action of an IDO inhibitor like Ido-IN-1.
Caption: A generalized experimental workflow for assessing the stability of a small molecule drug candidate.
Experimental Protocols
As specific experimental protocols for Ido-IN-1 are not publicly available, this section provides a general methodology for key experiments relevant to the characterization of a novel IDO inhibitor.
Protocol 5.1: Determination of IDO1 Inhibitory Activity (In Vitro Enzyme Assay)
This protocol is a generalized procedure for assessing the potency of a compound against the IDO1 enzyme.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound (e.g., Ido-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, catalase, methylene blue, and ascorbic acid in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).
-
Add the recombinant IDO1 enzyme to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the formation of kynurenine, either directly by its absorbance at 321 nm or after a colorimetric or fluorometric derivatization step.[11][12]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 5.2: General Protocol for Accelerated Stability Testing
This protocol outlines a typical approach for evaluating the stability of a compound under accelerated conditions.
-
Materials:
-
Test compound (pure substance or formulated product)
-
Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Appropriate sample containers (e.g., glass vials with inert caps)
-
Validated stability-indicating analytical method (e.g., HPLC)
-
-
Procedure:
-
Place a sufficient quantity of the test compound in the designated sample containers.
-
Place the containers in the stability chamber.
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay of the parent compound (potency)
-
Levels of known and unknown degradation products
-
Other relevant parameters (e.g., moisture content, dissolution for formulated products)
-
-
Compare the results to the initial time point (t=0) to assess the extent of degradation.
-
The data is used to predict the shelf-life under normal storage conditions.[5]
-
This guide provides a foundational understanding of the chemical properties, stability considerations, and mechanism of action for IDO inhibitors, using Ido-IN-1 as a case study. For any specific research or development activities, it is imperative to generate empirical data through well-designed experiments.
References
- 1. Ido-IN-1 | C9H7BrFN5O2 | CID 135741412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for Preclinical Administration of IDO Inhibitors
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its role in creating an immunosuppressive microenvironment has made it a significant target in cancer immunotherapy.[1][3] Preclinical studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel IDO inhibitors. While specific data for a compound designated "Ido-IN-3" is not publicly available, this document provides a comprehensive guide to the common administration routes and protocols for small molecule IDO inhibitors in preclinical research, based on established methodologies.
Data Presentation: In Vivo Administration of Representative IDO Inhibitors
The following tables summarize quantitative data from preclinical studies of various IDO inhibitors, illustrating common administration routes, dosages, and their pharmacodynamic effects.
Table 1: Oral Administration of IDO Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Dosing Frequency | Key Findings | Reference |
| PCC0208009 | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. (intragastric) | Significantly suppressed tumor growth. | [4] |
| INCB024360 (Epacadostat) | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. | Significantly suppressed tumor growth. | [4] |
| NLG919 | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. | Significantly suppressed tumor growth. | [4] |
| PF-06840003 | Syngeneic mouse models | Not specified | Orally bioavailable | Reduced intratumoral kynurenine levels by >80% and inhibited tumor growth in combination with immune checkpoint inhibitors. | [3] |
| M4112 | IDO1-expressing tumor-bearing mice | Not specified | Oral | Significantly decreased the kynurenine:tryptophan ratio in the liver and tumor. | [5] |
Table 2: Pharmacodynamic Effects of IDO Inhibitors Following Oral Administration in B16F10-bearing Mice
| Compound | Dose (mmol/kg) | Inhibition of Kyn/Trp in Plasma (%) | Inhibition of Kyn/Trp in Tumor (%) | Reference |
| PCC0208009 | 1.0 | 91.8 | 89.5 | [4] |
| INCB024360 | 1.0 | 85.0 | 81.1 | [4] |
| NLG919 | 1.0 | 72.5 | 75.9 | [4] |
Experimental Protocols
The following are detailed protocols for the most common administration routes for IDO inhibitors in preclinical rodent studies: oral gavage and intraperitoneal injection. These protocols are generalized and should be adapted based on the specific compound's formulation and the experimental design.
Protocol 1: Oral Gavage in Mice
Oral gavage is a common method for precise oral dosing in rodents.[6]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for mice).[7]
-
Syringe (e.g., 1 mL).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).[6]
-
Animal scale.
-
Personal Protective Equipment (PPE): gloves, eye protection, lab coat.
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The volume should generally not exceed 10 ml/kg.[7][8]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7][9]
-
Restraint: Restrain the mouse by scruffing the back of the neck to immobilize the head and align the esophagus and stomach.[8][9]
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the esophagus. The needle should pass smoothly without force.[9][10] Allow the animal to swallow as the needle is advanced.[10]
-
Compound Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the compound.[8]
-
Needle Removal: After administration, gently and smoothly withdraw the needle.[9]
-
Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of distress, such as gasping or bleeding.[9]
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common parenteral route of administration.[11]
Materials:
-
Sterile syringe (e.g., 1 mL).
-
Sterile needle (e.g., 25-27 gauge).[12]
-
Test compound in a sterile solution.
-
70% ethanol or other suitable disinfectant.
-
Animal scale.
-
PPE: gloves, eye protection, lab coat.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 ml/kg.[12]
-
Restraint: Gently restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is commonly used.[13]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other major organs.[13][14]
-
Disinfection: Swab the injection site with 70% ethanol.[14]
-
Needle Insertion: Insert the needle at a 30-45° angle with the bevel facing up.[12][13]
-
Aspiration: Gently pull back the plunger to ensure no fluid (e.g., urine, intestinal contents, or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[12][14]
-
Compound Injection: If no fluid is aspirated, inject the substance smoothly.
-
Needle Removal: Withdraw the needle at the same angle it was inserted.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[12]
Visualizations
Signaling Pathway
Caption: IDO1 pathway and the mechanism of its inhibition.
Experimental Workflow
Caption: In vivo efficacy study workflow for an IDO inhibitor.
Logical Relationship for Dose-Response Evaluation
Caption: Logical workflow for a dose-response study.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Combining Ido-IN-3 with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies and immunotherapies represents a frontier in oncology research. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of Ido-IN-3, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with anti-Programmed Cell Death Protein 1 (anti-PD-1) checkpoint blockade.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that suppresses T-cell function by depleting the essential amino acid tryptophan and generating immunosuppressive kynurenine metabolites within the tumor microenvironment (TME).[1][2][3][4] This creates a tolerogenic state that allows cancer cells to evade immune surveillance.[4] Anti-PD-1 therapy, a cornerstone of cancer immunotherapy, reinvigorates exhausted T-cells by blocking the inhibitory interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells.[5]
However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to primary or acquired resistance mechanisms.[6][7] The upregulation of the IDO1 pathway is one such resistance mechanism, as it can compensate for PD-1 blockade by maintaining a suppressive TME.[1] Therefore, combining an IDO1 inhibitor like this compound with an anti-PD-1 antibody offers a strong scientific rationale for overcoming resistance and enhancing anti-tumor immunity.[5][7] Preclinical studies combining other IDO1 inhibitors with PD-1/PD-L1 blockade have demonstrated improved depth and duration of tumor responses.[5][7]
These notes provide a framework for the preclinical evaluation of this combination therapy, from initial in vitro validation to in vivo efficacy studies in syngeneic mouse models.
This compound: A Potent IDO1 Inhibitor
This compound is a selective inhibitor of the IDO1 enzyme. Its potency has been characterized in both enzymatic and cell-based assays.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Cell-free (recombinant enzyme) | human IDO1 | 290 |
| This compound | Cell-based (HeLa cells) | human IDO1 | 98 |
Data sourced from publicly available information.
Signaling Pathways and Mechanism of Action
To understand the rationale for combination therapy, it is essential to visualize the distinct but complementary pathways targeted by this compound and anti-PD-1 antibodies.
Preclinical Evaluation Strategy
A robust preclinical assessment of the this compound and anti-PD-1 combination involves a multi-step approach, from in vitro validation to in vivo efficacy and pharmacodynamic studies.
Representative Preclinical Data for IDO1i + Anti-PD-1/L1
While in vivo combination data for this compound is not yet publicly available, studies with other selective IDO1 inhibitors in syngeneic mouse models demonstrate the potential for synergistic anti-tumor activity. The following table summarizes representative data from such studies.
| IDO1 Inhibitor | Antibody | Mouse Model | Key Findings |
| Epacadostat | Anti-PD-L1 | B16 Melanoma | Enhanced anti-tumor effect compared to monotherapy.[8] |
| Navoximod (GDC-0919) | Anti-PD-L1 | EMT6 Mammary Carcinoma | Improved efficacy, increased CD8+/Treg ratio, and enhanced DC maturation.[5][9] |
| YH29407 | Anti-PD-1 | MC38 Colon Carcinoma | Synergistic effect on tumor growth inhibition and survival.[10] |
| BGB-5777 | Anti-PD-1 | GL261 Glioblastoma (with radiation) | Durable survival benefit observed only with triple combination. |
| Abrine | Anti-PD-1 | Hepa1-6 Hepatocellular Carcinoma | Synergistic tumor growth suppression; increased intratumoral CD4+ and CD8+ T-cells.[11] |
Protocols
Protocol 1: In Vitro Cell-Based IDO1 Activity Assay
This protocol is used to determine the cellular potency of this compound by measuring its ability to inhibit IFN-γ-induced IDO1 activity in a human cancer cell line.
Materials:
-
HeLa human cervical cancer cells (or other IDO1-inducible cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
This compound (and other test compounds)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Plate reader (absorbance at 480 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound and Cytokine Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the overnight culture medium from the cells.
-
Add 200 µL of fresh medium containing the desired concentration of this compound and a final concentration of 100 ng/mL of human IFN-γ to induce IDO1 expression. Include "IFN-γ only" (no inhibitor) and "medium only" (no IFN-γ, no inhibitor) controls.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the TCA-treated supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well and mix.
-
Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the "IFN-γ only" control. Plot the results and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Combination Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in an immunocompetent mouse model. The MC38 colon adenocarcinoma model is used as a representative example, as it is known to be responsive to anti-PD-1 therapy.[12][13][14]
Materials:
-
6-8 week old female C57BL/6 mice.
-
MC38 (or CT26 for BALB/c mice) murine colon adenocarcinoma cells.
-
RPMI-1640 medium with 10% FBS.
-
Matrigel (optional, for consistent tumor take).
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
In vivo-grade, low-endotoxin anti-mouse PD-1 antibody (Clone: RMP1-14 or similar).
-
In vivo-grade isotype control antibody (e.g., Rat IgG2a).
-
Sterile PBS.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest MC38 cells during their exponential growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin measuring tumors with calipers 5-7 days post-implantation. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.
-
When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (oral gavage) + Isotype control Ab (intraperitoneal, i.p.).
-
Group 2: this compound (oral gavage) + Isotype control Ab (i.p.).
-
Group 3: Vehicle (oral gavage) + Anti-PD-1 Ab (i.p.).
-
Group 4: this compound (oral gavage) + Anti-PD-1 Ab (i.p.).
-
-
-
Dosing Regimen:
-
This compound: Administer daily or twice daily via oral gavage. The dose should be determined from prior PK/PD studies (e.g., 50-100 mg/kg).
-
Anti-PD-1 Antibody: Administer 10 mg/kg (or ~200 µ g/mouse ) via i.p. injection every 3-4 days (e.g., on Days 0, 4, 8, 12 post-randomization).
-
-
Efficacy Readouts:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
The primary endpoint is tumor growth delay or regression. A secondary endpoint is overall survival.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis (Satellite Cohort):
-
Include a satellite group of mice for tissue collection.
-
At a specified time point (e.g., 7-10 days post-treatment initiation), collect tumors and spleens for analysis.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry (see Protocol 3).
-
Measure kynurenine and tryptophan levels in plasma and tumor homogenates via LC-MS to confirm IDO1 target engagement by this compound.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a framework for characterizing the immune cell infiltrate within the TME to understand the mechanism of action of the combination therapy.
Materials:
-
Freshly excised tumors.
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase digestion buffer.
-
70 µm cell strainers.
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block (anti-mouse CD16/32).
-
Live/Dead stain (e.g., Zombie Aqua).
-
Fluorochrome-conjugated antibodies (see panel below).
-
Intracellular Staining Buffer Kit.
-
Flow cytometer.
Suggested Antibody Panel for T-Cell Activation & Exhaustion:
| Marker | Fluorochrome | Cellular Target / Function |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3e | APC-Cy7 | T-cell marker |
| CD4 | BUV496 | Helper T-cells, Tregs |
| CD8a | PerCP-Cy5.5 | Cytotoxic T-cells |
| FoxP3 | PE | Regulatory T-cells (Tregs) |
| PD-1 | BV605 | Exhaustion/Activation marker |
| TIM-3 | BV711 | Exhaustion marker |
| LAG-3 | PE-Cy7 | Exhaustion marker |
| Ki-67 | FITC | Proliferation marker |
| Granzyme B | Alexa Fluor 700 | Cytotoxicity marker |
| IFN-γ | APC | Effector cytokine |
Procedure:
-
Single-Cell Suspension Preparation:
-
Weigh and mince the excised tumor tissue.
-
Digest the tissue using a tumor dissociation kit or enzymatic digestion (e.g., Collagenase IV and DNase I) at 37°C with agitation for 30-60 minutes.
-
Neutralize the enzymatic reaction with FACS buffer.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells if necessary using an ACK lysis buffer.
-
Wash, count, and resuspend the cells in FACS buffer.
-
-
Staining:
-
Surface Staining:
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.
-
Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using an appropriate buffer system (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Add the cocktail of intracellular antibodies (FoxP3, Ki-67, Granzyme B, IFN-γ) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ leukocytes, then identify T-cell subsets (CD3+CD4+, CD3+CD8+). Within these populations, quantify the expression of activation (Ki-67), exhaustion (PD-1, TIM-3, LAG-3), and effector (Granzyme B, IFN-γ) markers. Compare the immune profiles across the different treatment groups.
-
References
- 1. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | YH29407 with anti-PD-1 ameliorates anti-tumor effects via increased T cell functionality and antigen presenting machinery in the tumor microenvironment [frontiersin.org]
- 11. Frontiers | Abrine, an IDO1 inhibitor, suppresses the immune escape and enhances the immunotherapy of anti-PD-1 antibody in hepatocellular carcinoma [frontiersin.org]
- 12. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anaptysbio.com [anaptysbio.com]
- 14. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
Application Notes and Protocols for IDO1 Inhibitors in Dendritic Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine.[1] In the tumor microenvironment and other inflammatory settings, upregulation of IDO1 in dendritic cells (DCs) leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This creates a tolerogenic environment by inhibiting effector T-cell proliferation and promoting the differentiation of regulatory T cells (Tregs).[4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance anti-tumor immune responses.
These application notes provide a comprehensive guide for the utilization of IDO1 inhibitors, using the well-characterized inhibitor Epacadostat as a representative example, in dendritic cell assays to evaluate their immunomodulatory effects.
Mechanism of Action of IDO1 in Dendritic Cells
IDO1 exerts its immunosuppressive effects in dendritic cells through two primary mechanisms:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment arrests T-cell proliferation.[5]
-
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses effector T cells and promotes the generation of Tregs.[3][4]
IDO1 expression in DCs can be induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ), lipopolysaccharide (LPS), and transforming growth factor-beta (TGF-β).[6][7] The signaling pathway involves the activation of transcription factors that bind to the IDO1 promoter, leading to increased enzyme expression and activity.
IDO1 Signaling Pathway in Dendritic Cells
Caption: IDO1 signaling pathway in dendritic cells.
Experimental Protocols
I. Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (e.g., Miltenyi Biotec)
-
MACS Separation Columns and Magnet
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 50 ng/mL)
-
Recombinant human Interleukin-4 (IL-4) (e.g., 50 ng/mL)
Protocol:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Culture the purified CD14+ monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days to differentiate monocytes into immature mo-DCs.
-
On day 3, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh medium containing GM-CSF and IL-4.
-
On day 5 or 7, harvest the immature mo-DCs, which will be loosely adherent.
II. Dendritic Cell Maturation and IDO1 Induction Assay
Materials:
-
Immature mo-DCs
-
Complete RPMI-1640 medium
-
Recombinant human IFN-γ (e.g., 100 ng/mL)
-
Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
-
IDO1 Inhibitor (e.g., Epacadostat) at various concentrations
-
DMSO (vehicle control)
Protocol:
-
Seed immature mo-DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treat the cells with the IDO1 inhibitor at desired concentrations or DMSO (vehicle control) for 1 hour at 37°C.
-
Induce DC maturation and IDO1 expression by adding IFN-γ and LPS to the culture.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatants for downstream analysis.
III. Kynurenine Measurement Assay (IDO1 Activity)
Materials:
-
Culture supernatants from the DC maturation assay
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well microplate
-
Spectrophotometer
Protocol:
-
To 100 µL of culture supernatant, add 50 µL of 30% TCA and vortex.
-
Centrifuge at 8000 x g for 5 minutes to precipitate proteins.
-
Transfer 75 µL of the clear supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 492 nm.
-
Calculate the kynurenine concentration based on a standard curve generated with known concentrations of kynurenine.
IV. DC Phenotyping by Flow Cytometry
Materials:
-
Harvested DCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, CD86, and PD-L1.
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Wash the harvested DCs with FACS buffer.
-
Resuspend the cells in FACS buffer and stain with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression of maturation and co-stimulatory markers on the CD11c+ DC population.
V. Mixed Lymphocyte Reaction (MLR) Assay
Materials:
-
Treated DCs (stimulators)
-
Allogeneic CD4+ T cells (responders), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete RPMI-1640 medium
Protocol:
-
Co-culture the treated DCs with labeled allogeneic CD4+ T cells at a DC:T cell ratio of 1:10 in a 96-well round-bottom plate.
-
Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
Experimental Workflow
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic Cells Treated with Exogenous Indoleamine 2,3-Dioxygenase Maintain an Immature Phenotype and Suppress Antigen-specific T cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced IDO1 expression in dendritic cells restores immunoregulatory signalling in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido-IN-3 Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Ido-IN-3, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in syngeneic mouse models of cancer. The following protocols and recommendations are intended to assist in the design and execution of in vivo studies to assess the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the catabolism of the essential amino acid tryptophan into kynurenine, IDO1 depletes tryptophan, which is necessary for T-cell proliferation and function, and produces kynurenine metabolites that actively suppress immune responses.[1][3] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[3] this compound is a small molecule inhibitor designed to block the enzymatic activity of IDO1, thereby restoring anti-tumor immunity.[1]
Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are the gold standard for evaluating immuno-oncology agents like this compound.[4][5][6][7] These models allow for the investigation of the compound's effects on a fully intact immune system.[8]
This compound: Mechanism of Action
This compound inhibits the IDO1 enzyme, leading to a reduction in kynurenine levels and an increase in tryptophan availability within the tumor microenvironment. This reversal of the immunosuppressive metabolic checkpoint is hypothesized to enhance the activity of effector T cells and other immune cells, leading to tumor rejection.
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Animal Models
-
Species: Mouse
-
Strains: C57BL/6 or BALB/c are commonly used, depending on the syngeneic tumor cell line.
-
Health Status: Use healthy, immunocompetent mice, typically 6-8 weeks of age.
Syngeneic Tumor Cell Lines
The choice of cell line is critical and should be based on the tumor type of interest and its known immunogenicity.
| Tumor Type | Cell Line | Mouse Strain |
| Colon Carcinoma | MC38, CT26 | C57BL/6, BALB/c |
| Melanoma | B16-F10 | C57BL/6 |
| Breast Carcinoma | 4T1, E0771 | BALB/c, C57BL/6 |
| Renal Carcinoma | RENCA | BALB/c |
Tumor Implantation
-
Culture selected tumor cells under sterile conditions.
-
Harvest cells during the logarithmic growth phase and wash with sterile, serum-free medium or PBS.
-
Resuspend cells to the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Treatment Schedule
The following treatment schedule is a recommended starting point based on studies with similar IDO1 inhibitors. Optimization may be necessary for different tumor models.
| Parameter | Recommendation |
| Dosage | 50-100 mg/kg |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection |
| Frequency | Once or twice daily (q.d. or b.i.d.) |
| Vehicle | To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose) |
| Treatment Start | When tumors reach a palpable size (e.g., 50-100 mm³) |
| Duration | Daily for 14-21 days, or until study endpoint |
Table 1: Recommended Starting Treatment Schedule for this compound.
Experimental Groups
A typical study design would include the following groups:
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To assess baseline tumor growth. |
| 2 | This compound | To evaluate the single-agent efficacy of this compound. |
| 3 | Positive Control (e.g., anti-PD-1) | To benchmark the efficacy of this compound against a known immunotherapy. |
| 4 | This compound + Positive Control | To assess potential synergistic effects. |
Table 2: Example Experimental Groups.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Survival: Record survival data until a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).
-
Immunophenotyping: At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Pharmacodynamic (PD) Markers: Measure kynurenine and tryptophan levels in plasma or tumor tissue to confirm target engagement.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation in syngeneic mouse models.
Data Presentation
All quantitative data should be summarized in a clear and concise manner. Below is an example of how to present tumor growth data.
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1500 ± 150 | - |
| This compound (50 mg/kg) | 10 | 800 ± 120 | 46.7 |
| This compound (100 mg/kg) | 10 | 500 ± 90 | 66.7 |
| Anti-PD-1 | 10 | 600 ± 100 | 60.0 |
| This compound + Anti-PD-1 | 10 | 200 ± 50 | 86.7 |
Table 3: Example of Tumor Growth Data Presentation.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in syngeneic mouse models. Adherence to these protocols will facilitate the generation of robust and reproducible data to assess the therapeutic potential of this compound as a novel cancer immunotherapy. It is crucial to remember that the provided dosages and schedules are starting points and may require optimization for specific tumor models and experimental conditions.
References
- 1. glpbio.com [glpbio.com]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
Application Note: Quantification of Kynurenine Levels Following Ido-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity leads to the depletion of tryptophan and the production of bioactive metabolites, collectively known as kynurenines.[2] In the tumor microenvironment, the upregulation of IDO1 and the subsequent accumulation of kynurenine contribute to an immunosuppressive milieu, allowing cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology.
Ido-IN-3 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound is designed to restore anti-tumor immunity by preventing tryptophan depletion and reducing the production of immunosuppressive kynurenine. This application note provides a comprehensive overview of the methodologies for quantifying kynurenine levels to assess the pharmacodynamic effects of this compound treatment in both preclinical and clinical research settings.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the IDO1 enzyme, thereby blocking the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[1][2] This inhibition is expected to lead to a decrease in the concentration of kynurenine and a corresponding increase in the level of tryptophan within the local tissue microenvironment and systemic circulation. The ratio of kynurenine to tryptophan (Kyn/Trp) is often utilized as a pharmacodynamic biomarker to assess the in vivo activity of IDO1 inhibitors like this compound.[3]
Data Presentation
While specific quantitative data for this compound is not publicly available in the searched literature, the following table provides a template for summarizing expected results from in vitro and in vivo studies. The data would typically be presented to demonstrate a dose-dependent reduction in kynurenine levels or the Kyn/Trp ratio following treatment with this compound.
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Kynurenine Levels
| Experimental System | Treatment Group | This compound Concentration | Kynurenine Concentration (µM) | Tryptophan Concentration (µM) | Kynurenine/Tryptophan Ratio |
| In Vitro (e.g., IFN-γ stimulated HeLa cells) | Vehicle Control | 0 µM | Expected High | Expected Low | Expected High |
| This compound | 0.1 µM | Expected Decrease | Expected Increase | Expected Decrease | |
| This compound | 1 µM | Expected Further Decrease | Expected Further Increase | Expected Further Decrease | |
| This compound | 10 µM | Expected Strong Decrease | Expected Strong Increase | Expected Strong Decrease | |
| In Vivo (e.g., Plasma from tumor-bearing mice) | Vehicle Control | 0 mg/kg | Baseline Level | Baseline Level | Baseline Ratio |
| This compound | 10 mg/kg | Dose-dependent Decrease | Dose-dependent Increase | Dose-dependent Decrease | |
| This compound | 50 mg/kg | Significant Decrease | Significant Increase | Significant Decrease | |
| This compound | 100 mg/kg | Profound Decrease | Profound Increase | Profound Decrease |
Note: The values in this table are illustrative and would need to be populated with data from specific experiments.
Experimental Protocols
Accurate quantification of kynurenine is critical for evaluating the efficacy of this compound. The most common and reliable methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Kynurenine and Tryptophan in Cell Culture Supernatants by HPLC
This protocol is adapted from established methods for analyzing tryptophan and its metabolites in cell culture media.
1. Materials and Reagents:
-
HPLC system with a UV or diode array detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 10 mM Sodium Acetate, 5% Acetonitrile, pH 4.0
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Kynurenine and Tryptophan analytical standards
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Culture cells (e.g., IFN-γ stimulated HeLa or HT-29 cells) in the presence of varying concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
To 200 µL of supernatant, add 20 µL of 20% TCA to precipitate proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Set the column temperature to 30°C.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both tryptophan and kynurenine (typically 15-20 minutes).
-
Detect tryptophan at approximately 280 nm and kynurenine at approximately 360 nm.
-
Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of kynurenine and tryptophan.
Protocol 2: Quantification of Kynurenine and Tryptophan in Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for the analysis of kynurenine and tryptophan in plasma samples, which is ideal for in vivo studies.[4]
1. Materials and Reagents:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Methanol
-
Internal Standards (e.g., Deuterated Kynurenine (Kyn-d4) and Tryptophan (Trp-d5))
-
Plasma samples (collected in EDTA or heparin tubes)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standards (e.g., Kyn-d4 and Trp-d5 at appropriate concentrations).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Transfer the reconstituted sample to an autosampler vial for injection.
3. LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the prepared sample.
-
Develop a gradient elution method to separate kynurenine and tryptophan. For example:
-
0-1 min: 5% B
-
1-5 min: ramp to 95% B
-
5-7 min: hold at 95% B
-
7-8 min: return to 5% B
-
8-10 min: re-equilibrate at 5% B
-
-
Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.
-
Quantify the analytes by calculating the peak area ratios of the analyte to its corresponding internal standard and comparing these ratios to a standard curve prepared in a similar matrix.
Mandatory Visualizations
References
- 1. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ido-IN-3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ido-IN-3 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[1][2][3][4][5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a decrease in the production of downstream immunosuppressive metabolites, such as kynurenine.[1][2][3][4][5][6] This can help to restore T-cell function and enhance anti-tumor immunity.
Q2: What are the common in vitro assays used to assess the activity of this compound?
Common in vitro assays to evaluate this compound activity include:
-
IDO1 Enzymatic Assay: Directly measures the inhibition of recombinant IDO1 enzyme activity.
-
Cell-Based Kynurenine Production Assay: Measures the concentration of kynurenine in the supernatant of cells (e.g., IFN-γ stimulated cancer cell lines like HeLa or SK-OV-3) treated with this compound.
-
T-cell Proliferation/Activation Assays: Co-cultures T-cells with IDO1-expressing cells to assess the ability of this compound to rescue T-cell proliferation or activation from IDO1-mediated suppression.[7][8][9][10]
-
Cytotoxicity Assays: Determines the concentration at which this compound may have toxic effects on the cells being used in the assay.
Q3: What is a recommended starting concentration for this compound in in vitro assays?
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or Low Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations of this compound used may be too low. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Low IDO1 Expression/Activity in Cells | Confirm IDO1 expression in your cell line. For many cell lines, stimulation with interferon-gamma (IFN-γ) is required to induce IDO1 expression. Optimize the IFN-γ concentration and stimulation time for your specific cell line. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in IDO1 activity. For kynurenine measurement, HPLC or a sensitive colorimetric assay can be used. For T-cell proliferation, ensure the co-culture conditions are optimal. |
| Cell Passage Number | High passage numbers can lead to changes in cell behavior and protein expression. Use cells with a low passage number. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding cells into plates. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, refer to the troubleshooting guide for solubility issues. |
Issue 3: this compound Precipitates in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solution | Prepare a higher concentration stock of this compound in DMSO. When diluting into the final medium, add the this compound stock to the medium while vortexing to ensure rapid and even dispersion. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration, ensure it is sufficient to maintain the solubility of this compound at the tested concentrations. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines. |
| Interaction with Media Components | Some components in the cell culture medium or serum may reduce the solubility of the compound. Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
Issue 4: Observed Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed cell death may be due to off-target effects of this compound. It is crucial to determine the therapeutic window of the compound. |
| Solvent Toxicity | Ensure the final DMSO concentration is not exceeding a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Assay-Specific Toxicity | Some cytotoxicity assays can be influenced by the compound. Use a complementary method to confirm cytotoxicity (e.g., trypan blue exclusion, live/dead cell staining). |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cell-Based Kynurenine Assay
This protocol is designed to determine the concentration of this compound that inhibits 50% of IDO1 activity in a cellular context.
Materials:
-
IDO1-expressing cells (e.g., HeLa or SK-OV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric assay or standards for HPLC)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing an optimized concentration of IFN-γ (e.g., 50 ng/mL for HeLa cells) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%). Remove the IFN-γ containing medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for 24-72 hours.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the kynurenine concentration using a suitable method (e.g., colorimetric assay or HPLC).
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Data Presentation:
| This compound Conc. (µM) | Kynurenine (µM) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 10.2 ± 0.8 | 0 |
| 0.01 | 9.5 ± 0.7 | 6.9 |
| 0.1 | 7.1 ± 0.5 | 30.4 |
| 1 | 4.9 ± 0.4 | 52.0 |
| 10 | 1.5 ± 0.2 | 85.3 |
| 50 | 0.8 ± 0.1 | 92.2 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Protocol 2: Cytotoxicity Assay
This protocol is to determine the concentration of this compound that is toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as your primary assay (e.g., 24-72 hours).
-
Viability Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 |
| 1 | 95 ± 6.1 |
| 10 | 88 ± 5.8 |
| 50 | 52 ± 7.3 |
| 100 | 15 ± 3.9 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Low this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. altogenlabs.com [altogenlabs.com]
Ido-IN-3 off-target effects troubleshooting
Welcome to the technical support center for Ido-IN-3 and related indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
This compound is designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By inhibiting IDO1, the compound aims to prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites in the tumor microenvironment, thereby restoring T-cell function and enhancing anti-tumor immunity.[3][4]
Q2: My this compound is not showing inhibitory activity in my biochemical assay. What could be the issue?
Several factors can contribute to a lack of activity in a biochemical IDO1 assay. Here are some common troubleshooting steps:
-
Enzyme Activity: Ensure your recombinant IDO1 enzyme is active. IDO1 is a redox-sensitive heme protein and requires a reducing environment to maintain its active ferrous (Fe2+) state.[5] The standard biochemical assay typically includes reducing agents like ascorbic acid and an electron carrier such as methylene blue.[5][6]
-
Reagent Integrity: Verify the integrity of all assay components, including this compound, L-tryptophan, and the reducing agents. Improper storage or handling can lead to degradation.
-
Assay Conditions: Confirm that the assay buffer pH is optimal for IDO1 activity (typically around pH 6.5).[7] Also, check that the concentrations of all components are correct.
-
Positive Control: Always include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control to validate that the assay is performing as expected.
Off-Target Effects
Q3: I am observing unexpected cellular effects that don't seem to be related to IDO1 inhibition. What are the potential off-target effects of this compound?
While specific off-target data for a compound labeled "this compound" is not publicly available, inhibitors of this class, particularly those that are tryptophan analogs, can have several off-target effects:
-
Tryptophan Mimicry and mTOR Signaling: Some IDO1 pathway inhibitors can act as tryptophan mimetics.[3] This can lead to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key sensor of amino acid availability.[8][9] This may result in unexpected effects on cell growth, proliferation, and autophagy.[10]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: The kynurenine pathway and AhR signaling are interconnected. Tryptophan and its metabolites can act as ligands for AhR.[11] An IDO1 inhibitor could potentially modulate AhR signaling, leading to changes in the expression of various genes.[12][13]
-
Kinase Inhibition: Although IDO1 is not a kinase, small molecule inhibitors can sometimes have off-target effects on various protein kinases due to structural similarities in binding pockets. It is recommended to perform a broad kinase screen to identify potential off-target kinase interactions.[14]
Q4: My cellular assay IC50 is significantly different from the biochemical assay IC50. What does this indicate?
A significant discrepancy between biochemical and cellular IC50 values can be a strong indicator of several issues:
-
Cell Permeability: The compound may have poor cell permeability, resulting in a lower effective intracellular concentration and thus a higher apparent IC50 in cellular assays.
-
Off-Target Effects: The compound might be hitting other targets within the cell that either enhance or counteract its effect on the intended pathway.[5] For example, a compound could have off-target toxicity that leads to cell death at concentrations where IDO1 inhibition is not yet maximal, skewing the IC50 value.[15]
-
Cellular Metabolism: The compound may be metabolized by the cells into a more or less active form.
-
Assay Differences: The reducing environment in a biochemical assay is different from the physiological reducing environment inside a cell, which can affect inhibitor potency.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in IDO1 Activity Assays
Symptoms: High variability between replicate wells or between experiments when measuring kynurenine production.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes. |
| Cell Seeding Density | In cellular assays, inconsistent cell numbers will lead to variable IDO1 expression. Ensure a homogenous cell suspension and consistent seeding density.[15] |
| Incomplete Cell Lysis | For biochemical assays using cell lysates, ensure complete lysis to release the enzyme. Sonication or appropriate lysis buffers can be used.[16] |
| Reagent Instability | Prepare fresh solutions of reducing agents like ascorbic acid for each experiment, as they are prone to oxidation.[5] |
| Variable IDO1 Induction | In cellular assays where IDO1 is induced (e.g., with IFNγ), ensure consistent induction time and IFNγ concentration across all wells.[15] |
Issue 2: Unexpected Cell Toxicity
Symptoms: Significant cell death observed at concentrations expected to be non-toxic, or in control cells not expressing IDO1.
Possible Causes and Solutions:
| Cause | Solution |
| Compound-Specific Toxicity | The inhibitor itself may have off-target cytotoxic effects. Some IDO1 inhibitors have been shown to induce cell death at higher concentrations.[15] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death and interfere with the assay. |
Experimental Workflow to Differentiate On-Target vs. Off-Target Toxicity:
Caption: Workflow to investigate the source of cellular toxicity.
Quantitative Data for IDO1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized IDO1 inhibitors. This data can serve as a benchmark for your experiments.
| Compound | Type | Target | IC50 (nM) | Reference |
| Epacadostat (INCB024360) | Reversible | IDO1 | 10 | [2] |
| IDO1 (cellular) | 15.3 | [15] | ||
| BMS-986205 (Navoximod) | Irreversible | IDO1 | 9.5 (cellular) | [15] |
| IDO-IN-1 | Reversible | IDO1 | 59 | [2] |
| IDO-IN-2 | Reversible | IDO1 | 38 | [2] |
| 1-Methyl-D-tryptophan (Indoximod) | Pathway Inhibitor | mTOR pathway | Ki of 34 µM for racemate | [4][17] |
Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, enzyme concentration, cell type).
Key Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.[7][15]
Materials:
-
SKOV-3 ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)
-
McCoy's 5a medium with 10% FBS
-
Recombinant human IFNγ
-
This compound and control inhibitors
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader (480 nm)
Procedure:
-
Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression. Incubate for 48 hours. Include wells without IFNγ as a negative control.
-
Inhibitor Treatment: Serially dilute this compound and control compounds in assay medium. Replace the medium on the cells with 200 µL of the medium containing the inhibitors. Include vehicle-only wells (e.g., DMSO) as a positive control for IDO1 activity.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Detection: a. Transfer 100 µL of supernatant from each well to a new plate. b. Add 50 µL of 30% TCA to each well to precipitate proteins. Incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate at 800 g for 10 minutes. d. Transfer 75 µL of the supernatant to a new 96-well plate. e. Add 75 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature. A yellow color will develop.
-
Measurement: Read the absorbance at 480 nm using a plate reader.
-
Analysis: Create a dose-response curve by plotting the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Caption: Workflow for the cellular IDO1 activity assay.
Signaling Pathways
IDO1 and T-Cell Suppression
IDO1 in antigen-presenting cells (APCs) or tumor cells depletes local tryptophan, which is essential for T-cell proliferation. This leads to T-cell cycle arrest and anergy. The production of kynurenine and its downstream metabolites can also induce T-cell apoptosis.
Caption: Mechanism of IDO1-mediated immune suppression.
Potential Off-Target Signaling via mTOR and AhR
This compound, particularly if it is a tryptophan mimetic, could have off-target effects on the mTOR and AhR signaling pathways.
Caption: Potential off-target signaling pathways for tryptophan mimetics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4.5. IDO Activity Assay and Determination of Kynurenine Concentration in Cell Culture Supernatant [bio-protocol.org]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. carbenicillin-disodium-salt.com [carbenicillin-disodium-salt.com]
- 12. Aryl hydrocarbon receptor signaling mediates expression of indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoleamine 2,3-Dioxygenase Activity-Induced Acceleration of Tumor Growth, and Protein Kinases-Related Novel Therapeutics Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ido-IN-3
Welcome to the technical support center for Ido-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following information is based on established principles of drug delivery and pharmacokinetics for small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to poor bioavailability.
| Issue | Question | Possible Cause | Suggested Solution |
| High in vitro potency not translating to in vivo efficacy | Why is this compound active in my cell-based assays but shows little to no effect in my animal model? | Poor aqueous solubility: this compound, like many small molecule inhibitors, may have low solubility in aqueous environments, leading to poor dissolution and absorption. | 1. Formulation enhancement: See FAQ on formulation strategies. 2. Particle size reduction: Consider micronization or nanocrystal formulations. |
| Low permeability: The compound may not efficiently cross the gastrointestinal epithelium. | 1. Use of permeation enhancers: Co-administer with excipients that improve intestinal uptake. 2. Lipid-based formulations: These can enhance absorption through the lymphatic system. | ||
| High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. Route of administration: Consider alternative routes like intraperitoneal or subcutaneous injection to bypass the liver. 2. Co-administration with metabolic inhibitors: This is a research-grade strategy and requires careful consideration of potential drug-drug interactions. | ||
| High variability in animal response | Why do I see significant differences in therapeutic response between individual animals in the same treatment group? | Inconsistent oral absorption: Differences in gastric pH, food intake, and gut motility can lead to variable absorption of orally administered drugs. | 1. Standardize experimental conditions: Fast animals overnight before dosing and ensure consistent timing of administration. 2. Use a more robust formulation: A solubilizing formulation can reduce variability in absorption. |
| Formulation instability: The formulation may not be physically or chemically stable, leading to inconsistent dosing. | 1. Assess formulation stability: Check for precipitation, aggregation, or degradation of this compound in the vehicle over time. 2. Prepare fresh formulations: Make fresh formulations immediately before each administration. | ||
| No detectable compound in plasma | I am unable to detect this compound in plasma samples after oral administration. What could be the reason? | Rapid clearance: The compound may be cleared from the circulation too quickly to be detected at the time points you are sampling. | 1. Pharmacokinetic study: Conduct a pilot PK study with more frequent and earlier sampling time points. 2. Increase the dose: A higher dose may result in detectable plasma concentrations. |
| Analytical method limitations: The sensitivity of your analytical method may be insufficient to detect low concentrations of the compound. | 1. Optimize your bioanalytical method: Improve the limit of quantification (LOQ) of your LC-MS/MS or other analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that could affect its bioavailability?
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles. These formulations can improve solubility and take advantage of lymphatic absorption, which bypasses the first-pass metabolism in the liver.[1]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.[1][2]
-
Nanoparticle-based formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster absorption.[1]
-
Micronization: Similar to nanoparticles, reducing the particle size to the micrometer range can also improve the dissolution rate.
-
Salt formation: If the compound has ionizable groups, forming a salt can improve its solubility and dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]
Q3: What non-formulation strategies can be considered to improve the in vivo performance of this compound?
Beyond formulation, other approaches include:
-
Chemical Modification: In the drug discovery phase, medicinal chemists can modify the structure of the molecule to improve its physicochemical properties without losing its pharmacological activity.
-
Co-administration with Bioenhancers: Certain agents can be co-administered to inhibit metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux pumps (e.g., P-glycoprotein inhibitors) in the gut and liver, thereby increasing the systemic exposure of the drug. This approach requires careful evaluation for potential toxicity and off-target effects.
Quantitative Data
Due to the limited publicly available data for this compound, a comprehensive table of its pharmacokinetic parameters cannot be provided. However, researchers should aim to determine the following parameters in their in vivo studies. For reference, typical pharmacokinetic parameters for another IDO1 inhibitor, Navoximod, are included.
| Parameter | Description | This compound | Navoximod (Reference) |
| Tmax (h) | Time to reach maximum plasma concentration | Data not available | ~1-2 |
| Cmax (ng/mL) | Maximum plasma concentration | Data not available | Dose-dependent |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Data not available | Dose-dependent |
| t1/2 (h) | Elimination half-life | Data not available | ~12 |
| F (%) | Oral Bioavailability | Data not available | ~55.5% |
| CL (L/h) | Clearance | Data not available | 62.0 |
| Vd (L) | Volume of distribution | Data not available | 1120 |
Note: The data for Navoximod is from human studies and may not be directly comparable to preclinical models for this compound.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Microemulsifying Drug Delivery System - SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select the components that show the best solubilizing capacity for this compound.
-
-
Construction of a Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a microemulsion.
-
Construct a ternary phase diagram to identify the optimal concentration range for the SMEDDS formulation.
-
-
Preparation of the this compound SMEDDS:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat and vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SMEDDS:
-
Determine the particle size, polydispersity index, and zeta potential of the microemulsion upon dilution in an aqueous medium.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Handling and Dosing:
-
Use an appropriate strain of mice (e.g., C57BL/6) and allow them to acclimatize.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., in a SMEDDS vehicle) orally via gavage at a predetermined dose. Include a control group receiving the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key parameters (Tmax, Cmax, AUC, t1/2, etc.).
-
Visualizations
References
Ido-IN-3 inconsistent results in repeat experiments
This guide provides troubleshooting advice and standardized protocols to address inconsistencies observed in experiments using Ido-IN-3, a potent inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[1][2] This process depletes the local microenvironment of tryptophan and produces metabolites, collectively known as kynurenines.[3][4] Tryptophan depletion can arrest the proliferation of effector T cells, while the accumulation of kynurenine can induce T cell apoptosis and promote the development of immunosuppressive regulatory T cells (Tregs).[1][5][6] Many tumors overexpress IDO1 to create an immunosuppressive microenvironment and evade the host immune system.[2][5][7] this compound is designed to block the catalytic activity of IDO1, thereby restoring tryptophan levels, reducing kynurenine production, and reversing this immunosuppressive effect.[7]
Q2: Why are my calculated IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values are a common issue in both cell-based and enzymatic assays and can stem from multiple sources.[8] Minor variations in experimental conditions can lead to significant shifts in the calculated potency.[9][10] Key factors include differences in cell seeding density, cell passage number, incubation times, and the specific curve-fitting model used for data analysis.[8][9] Furthermore, the stability and handling of both the compound and the enzyme are critical for reproducibility.[11][12]
Q3: How critical is the solvent choice and handling for this compound?
Proper handling of small molecule inhibitors like this compound is crucial for obtaining reliable results. This compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO). It is important to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[13] Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[13][14] Before use, vials should be brought to room temperature before opening to prevent condensation, and solutions should be thoroughly mixed.[14][15]
Q4: Can the substrate concentration affect this compound's apparent activity?
Yes, the concentration of the substrate, L-tryptophan, can significantly impact the apparent inhibitory activity. Human IDO1 is known to be subject to substrate inhibition at higher concentrations of L-tryptophan.[16] It is therefore critical to use a consistent and optimized L-tryptophan concentration across all experiments to ensure comparability of results.
Visualizations: Pathways and Workflows
Caption: IDO1 pathway and the inhibitory mechanism of this compound.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
Troubleshooting Guide
Q: My results show high variability between replicate wells on the same 96-well plate. What is the likely cause?
A: High intra-plate variability often points to technical inconsistencies during the assay setup.[17] Common sources include pipetting errors, especially with small volumes, non-uniform cell seeding, or environmental effects across the plate.[18][19]
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing between steps.[20] |
| Inconsistent Cell Seeding | After trypsinization, ensure a single-cell suspension before counting and plating. Gently swirl the plate after seeding to ensure even distribution.[12] |
| Plate "Edge Effects" | Evaporation from wells on the edge of a plate can concentrate reagents and affect cell growth.[21] Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Temperature Gradients | Allow plates and reagents to equilibrate to room temperature or the incubator temperature before starting the experiment to avoid temperature gradients across the plate.[20] |
Q: I'm observing significant batch-to-batch differences with my this compound powder or stock solutions. Why?
A: This type of variability often points to issues with compound integrity, storage, or preparation. Small molecules can degrade if not stored correctly, and inconsistencies in preparing stock solutions will propagate through all subsequent experiments.[13]
| Potential Cause | Recommended Solution |
| Improper Storage | Store this compound powder as recommended on the datasheet (typically at -20°C, protected from light and moisture).[13][15] |
| Repeated Freeze-Thaw Cycles | Prepare a concentrated primary stock solution in DMSO. Aliquot this stock into single-use volumes and store at -80°C for long-term stability (up to 6 months).[13] |
| Inaccurate Weighing | When preparing a new primary stock, use a calibrated analytical balance. For small quantities, it is often more accurate to dissolve the entire contents of the vial and calculate the concentration. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the solvent. If needed, gentle vortexing or brief sonication can be used. Visually inspect for any precipitate before making serial dilutions.[14] |
Q: My IC50 value for this compound is much higher in my cell-based assay compared to the enzymatic assay. What could explain this discrepancy?
A: A significant shift in potency between a biochemical (enzymatic) and a cell-based assay is common and can provide important insights into the compound's properties.[22]
| Potential Cause | Recommended Solution |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane to reach the intracellular IDO1 enzyme. Consider running a cellular thermal shift assay (CETSA) or similar target engagement studies. |
| Compound Efflux | Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm, lowering its effective intracellular concentration. |
| Plasma Protein Binding | If using high concentrations of serum (e.g., 10% FBS), the compound may bind to albumin or other proteins in the media, reducing the free fraction available to enter cells. Try reducing the serum concentration during the compound incubation period. |
| Compound Instability/Metabolism | This compound may be unstable or rapidly metabolized by cells over the course of a long incubation (e.g., 24-48 hours). Assess compound stability in culture medium over time using LC-MS. |
Detailed Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (HeLa Cells)
This protocol is designed to measure the inhibition of IFNγ-induced IDO1 activity in HeLa cells by quantifying the production of kynurenine.
Materials:
-
HeLa cells (ATCC CCL-2)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[23] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
IDO1 Induction: The next day, replace the medium with 200 µL of fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression.[24] Include 'no IFNγ' control wells. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 10% FBS and 50 µg/mL L-Tryptophan).[24] Remove the IFNγ-containing medium from the cells and add 200 µL of the medium containing the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Detection:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes.[23]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[23]
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[24] The yellow color intensity is proportional to the kynurenine concentration. Calculate % inhibition relative to vehicle controls and determine the IC50 value using non-linear regression analysis.
Protocol 2: Enzymatic IDO1 Activity Assay
This protocol measures the direct inhibition of recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant Human IDO1
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[25]
-
Cofactors: L-ascorbic acid (20 mM), Methylene blue (10 µM), Catalase (200 µg/mL)[25]
-
L-Tryptophan (substrate)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent
-
96-well UV-transparent plate
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing assay buffer, L-ascorbic acid, methylene blue, and catalase.
-
Inhibitor Addition: In a 96-well plate, add 10 µL of serially diluted this compound (in assay buffer with DMSO) to the appropriate wells. Include vehicle control wells.
-
Enzyme Addition: Add recombinant IDO1 to each well to a final concentration that gives a robust linear reaction rate (this must be optimized empirically).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[11]
-
Reaction Initiation: Start the reaction by adding L-tryptophan to a final concentration of ~2x Km (e.g., 200 µM). The final reaction volume should be 200 µL.
-
Reaction Incubation: Incubate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.[23]
-
Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[23]
-
Kynurenine Detection & Data Acquisition: Centrifuge the plate to pellet precipitated protein. Transfer supernatant to a new plate and perform the colorimetric reaction with Ehrlich's reagent as described in Protocol 1 (steps 5.5 - 6). Calculate the IC50 value.
References
- 1. fortislife.com [fortislife.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. news-medical.net [news-medical.net]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. captivatebio.com [captivatebio.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mt.com [mt.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting IDO-IN-3 Delivery in Orthotopic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indoleamine 2,3-dioxygenase (IDO) inhibitor, IDO-IN-3, in orthotopic preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is often overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[2] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses.
Q2: What are the main challenges in delivering this compound in orthotopic models?
A2: Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to challenges in formulation and achieving adequate bioavailability for in vivo studies.[1] Orthotopic models, while more clinically relevant, can present their own set of challenges including surgical procedures and monitoring of tumor growth at specific anatomical sites.
Q3: How can I assess if this compound is effectively inhibiting its target in vivo?
A3: The most common method for assessing in vivo target engagement of IDO1 inhibitors is to measure the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor homogenates.[3] Effective IDO1 inhibition will lead to a decrease in this ratio, indicating that less tryptophan is being converted to kynurenine. This can be measured using techniques like ELISA or LC-MS.
Q4: What are the common routes of administration for IDO inhibitors in preclinical models?
A4: Common routes of administration for IDO inhibitors in preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice of route depends on the specific formulation, the desired pharmacokinetic profile, and the experimental model.
Troubleshooting Guides
This section provides guidance on common issues encountered during the in vivo delivery of this compound in orthotopic models.
Formulation and Solubility Issues
Problem: this compound is precipitating out of solution during preparation or administration.
Possible Causes and Solutions:
-
Inadequate Solvent System: this compound is known to have low aqueous solubility. A crystalline solid form of this compound is soluble in ethanol at 1 mg/ml.[1] For in vivo administration, a co-solvent system is often necessary.
-
Incorrect Formulation Procedure: The order of addition and mixing of components in the vehicle can be critical.
-
Temperature Effects: The formulation may be temperature-sensitive.
Recommendations:
-
Vehicle Selection: For poorly soluble compounds like this compound, consider using a vehicle composed of a mixture of solvents and surfactants. Common vehicles for in vivo delivery of similar small molecule inhibitors include:
-
DMSO/PEG300/Tween 80/Saline
-
DMSO/Corn Oil
-
-
Formulation Protocol: A step-by-step protocol for preparing a formulation for a similar poorly soluble IDO inhibitor is provided in the Experimental Protocols section. Note: This is a general guideline and may require optimization for this compound.
-
Stability Check: After preparing the formulation, visually inspect it for any precipitation over a period that mimics your experimental timeline. If possible, keep the formulation at a controlled temperature.
Inconsistent Anti-Tumor Efficacy
Problem: Inconsistent or lack of tumor growth inhibition in orthotopic models treated with this compound.
Possible Causes and Solutions:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Poor Bioavailability: The formulation may not be efficiently absorbed, leading to low systemic exposure.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body.
-
Tumor Model Resistance: The specific orthotopic tumor model may not be sensitive to IDO1 inhibition alone.
Recommendations:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific model.
-
Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This will help to assess bioavailability and exposure.
-
Target Engagement Confirmation: Measure the Kyn/Trp ratio in plasma and tumor samples from treated and vehicle control animals to confirm that this compound is inhibiting its target at the administered dose.
-
Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), as this has shown synergistic effects with other IDO inhibitors in preclinical models.[2]
Adverse Effects and Toxicity
Problem: Animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration.
Possible Causes and Solutions:
-
High Dose: The administered dose may be too high and causing off-target effects.
-
Vehicle Toxicity: The vehicle itself may be causing toxicity, especially if high concentrations of solvents like DMSO are used.
-
Compound-Specific Toxicity: this compound may have inherent toxicities that have not been fully characterized.
Recommendations:
-
Dose De-escalation: If toxicity is observed, reduce the dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation vehicle.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity throughout the study. Record body weight regularly.
-
Histopathology: At the end of the study, consider performing histopathological analysis of major organs to assess for any signs of toxicity.
Data Presentation
Table 1: Solubility and Formulation of this compound and Analogs
| Compound | Solubility | Example In Vivo Formulation (for poorly soluble analogs) |
| This compound | 1 mg/mL in Ethanol[1] | To be optimized. Start with formulations used for similar compounds. |
| PF-06840003 | DMSO: 46 mg/mL[4] | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[4] |
| Navoximod | DMSO: 63 mg/mL[5] | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[5] |
| IDO5L | N/A | 10% DMSO / 90% Corn Oil[6] |
Experimental Protocols
Protocol 1: Preparation of a Formulation for a Poorly Soluble IDO Inhibitor (Example)
This protocol is an example for formulating a poorly soluble compound and should be optimized for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or ddH2O
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/ddH2O in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 50% saline).
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity. The mixed solution should be used immediately for optimal results.[4][5]
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Carefully insert the gavage needle into the mouth, slightly to one side of the oral cavity.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle, bevel up, at a 10-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
If the aspiration is clear, slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Visualizations
Caption: IDO1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound delivery in orthotopic models.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Refining Ido-IN-3 and Chemotherapy Combination Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the IDO1 inhibitor Ido-IN-3 in combination with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDO1 inhibitors like this compound?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme that converts the essential amino acid tryptophan into kynurenine.[1][2] This process has two main immunosuppressive effects within the tumor microenvironment:
-
Tryptophan Depletion: The depletion of tryptophan can cause T-cell cycle arrest and anergy (inactivation).[1][2][3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its derivatives promotes the development of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[2][4][5]
IDO1 inhibitors like this compound block this enzymatic activity, aiming to restore tryptophan levels and prevent kynurenine accumulation, thereby relieving immunosuppression and allowing immune cells to recognize and attack cancer cells.[6]
Q2: What is the scientific rationale for combining this compound with chemotherapy?
A2: The rationale is based on a synergistic effect. Many chemotherapy agents induce immunogenic cell death, releasing tumor antigens that can be recognized by the immune system.[7] However, tumors often upregulate immune checkpoint pathways like IDO1 to protect themselves from the resulting immune attack.[8] By combining an IDO1 inhibitor with chemotherapy, the goal is to simultaneously kill tumor cells (chemotherapy) and dismantle the tumor's primary defense against the immune system (IDO1 inhibition), potentially leading to a more robust and durable anti-cancer response.[9][10] Preclinical studies have shown that IDO1 inhibitors can enhance the efficacy of cytotoxic chemotherapy without a significant increase in side effects.[9][10]
Q3: Why are some clinical trials with IDO1 inhibitors failing despite promising preclinical data?
A3: The disappointing results of some major clinical trials, such as the ECHO-301 trial combining epacadostat with pembrolizumab, have raised important questions.[7][11] Potential reasons for this discrepancy include:
-
Patient Selection: Not all tumors rely heavily on the IDO1 pathway for immune evasion. The lack of predictive biomarkers to select patients most likely to respond is a significant challenge.
-
Complexity of Immune Evasion: Tumors utilize multiple mechanisms to escape the immune system. Inhibiting IDO1 alone may be insufficient if other pathways (e.g., PD-1/PD-L1, TDO) remain active.[5][12]
-
Inhibitor Potency and Pharmacodynamics: Ensuring that the inhibitor achieves sufficient and sustained target engagement within the tumor microenvironment is critical. Some studies have shown that while plasma kynurenine is reduced, intratumoral levels may not be sufficiently suppressed.[12][13]
-
Role of Other Enzymes: Tryptophan 2,3-dioxygenase (TDO) also catabolizes tryptophan, and its expression in some tumors could be a resistance mechanism to selective IDO1 inhibitors.[5][9]
Q4: What are the key readouts to measure the efficacy of an this compound and chemotherapy combination in a preclinical model?
A4: Key readouts should assess both direct tumor killing and immune modulation.
-
Tumor Growth: Measure tumor volume and overall survival in animal models.
-
Pharmacodynamics: Measure tryptophan and kynurenine levels in plasma and, more importantly, within the tumor microenvironment to confirm target engagement.
-
Immune Cell Infiltration: Use flow cytometry or immunohistochemistry to analyze the composition of tumor-infiltrating lymphocytes (TILs), looking for an increase in CD8+ effector T cells and a decrease in Tregs and MDSCs.[7]
-
T-cell Function: Assess the activation status (e.g., expression of IFNγ, Granzyme B) of tumor-infiltrating CD8+ T cells.[14]
Troubleshooting Experimental Issues
Q1: My in vivo experiment shows high toxicity with the this compound and chemotherapy combination, exceeding the toxicity of either agent alone. What should I do?
A1:
-
Stagger the Dosing: Administering both agents concurrently might lead to overlapping toxicities. Consider a sequential dosing schedule. For example, administer the chemotherapeutic agent first to induce tumor cell death and antigen release, followed by the IDO1 inhibitor to counter the subsequent immunosuppressive response.
-
Dose Reduction Matrix: Perform a dose-response experiment for each agent individually to establish the maximum tolerated dose (MTD). Then, design a matrix of combination doses below the single-agent MTDs to identify a synergistic and well-tolerated regimen.
-
Evaluate Off-Target Effects: While IDO1 inhibitors are generally well-tolerated, ensure the observed toxicity is not due to unexpected off-target effects of your specific compound or formulation. Review the safety profile of the chemotherapeutic agent, as some can have immunomodulatory effects that might be unexpectedly amplified.
Q2: I am not observing a synergistic anti-tumor effect. The combination is no better than chemotherapy alone. What are some possible causes?
A2:
-
Confirm Target Engagement: First, verify that this compound is inhibiting IDO1 activity in your model. Measure the kynurenine-to-tryptophan ratio in the plasma and tumor. If the ratio is not significantly decreased, the dose or bioavailability of your inhibitor may be insufficient.[12]
-
Check IDO1 Expression: Confirm that your tumor model expresses IDO1. IDO1 expression is often induced by inflammation, particularly by interferon-gamma (IFNγ).[15] If the baseline expression is low, the inhibitor will have no target. You may need to use a tumor model known for high IDO1 expression or one where the chosen chemotherapy is known to induce an IFNγ response.
-
Assess the Immune Microenvironment: The tumor may be "cold," meaning it lacks T-cell infiltration. IDO1 inhibitors work by "releasing the brakes" on an existing immune response. If there are no T cells in the tumor to begin with, the inhibitor will have little effect. Consider combining the therapy with a third agent that can promote T-cell infiltration, such as a vaccine or radiotherapy.[16]
-
Alternative Resistance Pathways: The tumor may be relying on other immune checkpoints (e.g., PD-L1) or tryptophan-catabolizing enzymes like TDO.[5] In this case, a combination with a PD-1/PD-L1 inhibitor or a dual IDO1/TDO inhibitor might be necessary.
Q3: My in vitro co-culture assay (tumor cells + T cells) shows that this compound rescues T-cell proliferation, but at higher concentrations, it becomes inhibitory. Why?
A3: This can be a compound-specific effect. Some IDO1 inhibitors, particularly at micromolar concentrations, have been shown to directly inhibit T-cell activation or induce cell death, independent of their effect on IDO1.[17] It is crucial to determine the therapeutic window of your compound. Perform a dose-response curve of this compound on activated T cells in the absence of tumor cells to identify concentrations at which it has direct inhibitory effects. Aim to use concentrations in your co-culture experiments that are effective at inhibiting IDO1 but are below this direct T-cell inhibitory threshold.[17]
Data Presentation: IDO1 Inhibitor Characteristics
The following table summarizes characteristics of several IDO1 inhibitors that have been evaluated in preclinical and clinical settings. This data can serve as a reference for expected potency ranges.
| Inhibitor | Mechanism of Action | Cell-Based IC50 | Key Preclinical Combination |
| Epacadostat | Tryptophan-competitive inhibitor of IDO1.[9] | ~12-15.3 nM[9][17] | Chemotherapy, Radiotherapy, PD-1/PD-L1 inhibitors.[10] |
| Indoximod | Acts as a tryptophan mimetic, indirectly inhibiting the IDO pathway.[9] | Weak direct enzymatic inhibitor (Ki ~34 µM for racemate).[9] | Chemotherapy (Taxanes), Vaccines, PD-1 inhibitors.[9][11] |
| Navoximod | Tryptophan non-competitive inhibitor of IDO1.[11] | Not specified | PD-1 inhibitors, Vaccines.[10] |
| BMS-986205 | Inhibitor of the apo (inactive) form of IDO1.[17] | ~8-9.5 nM[17] | PD-1 inhibitors (Nivolumab).[13] |
| M4112 | Dual inhibitor of IDO1 and TDO2.[12] | Not specified | Investigated as monotherapy in initial trials.[12] |
Experimental Protocols
Protocol: In Vivo Synergy Study of this compound and Chemotherapy
This protocol outlines a general workflow for assessing the synergistic anti-tumor activity of an IDO1 inhibitor and a chemotherapeutic agent in a syngeneic mouse tumor model.
1. Cell Line and Animal Model Selection:
- Select a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) that is known to express IDO1 upon IFNγ stimulation or in vivo.
- Use immunocompetent, syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10) to ensure a functional adaptive immune system.
2. Tumor Implantation:
- Inject 1x10^5 to 1x10^6 tumor cells subcutaneously into the flank of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control
- Group 2: this compound alone
- Group 3: Chemotherapy alone
- Group 4: this compound + Chemotherapy
3. Dosing and Administration:
- This compound: Administer daily via oral gavage at a predetermined effective dose. Dosing should begin when tumors are established.
- Chemotherapy: Administer via intraperitoneal (IP) or intravenous (IV) injection according to a clinically relevant schedule (e.g., once weekly for several weeks).
- Note: The timing can be concurrent or sequential. A sequential schedule (chemotherapy first, followed by this compound) is often used to maximize immunogenic cell death before blocking immune suppression.
4. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
- Survival: Monitor mice for signs of distress and record survival data. The primary endpoint is often a significant delay in tumor growth or improved overall survival in the combination group compared to single-agent and vehicle groups.
- Pharmacodynamic Analysis: At a predetermined time point (e.g., 3-5 days after initial treatment), a subset of mice can be euthanized to collect tumors and blood.
- Analyze tryptophan and kynurenine levels via LC-MS to confirm IDO1 inhibition.
- Immunophenotyping: Process tumors to create single-cell suspensions. Use flow cytometry to analyze the frequency and activation state of immune cell populations (CD8+ T cells, CD4+ T cells, Tregs, MDSCs).
5. Statistical Analysis:
- Compare tumor growth curves using a two-way ANOVA.
- Analyze survival data using Kaplan-Meier curves and the log-rank test.
- Compare immune cell populations and metabolite levels using a one-way ANOVA or t-test.
Visualizations
Caption: IDO1 pathway and its synergistic interaction with chemotherapy.
Caption: General experimental workflow for an in vivo synergy study.
Caption: Troubleshooting decision tree for lack of therapeutic synergy.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. news-medical.net [news-medical.net]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 16. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
Validation & Comparative
A Head-to-Head Comparison of Novel IDO1 Inhibitors: Ido-IN-3 versus Epacadostat in Preclinical Melanoma Models
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed comparison of a novel investigational IDO1 inhibitor, Ido-IN-3, with the well-characterized compound, Epacadostat, in preclinical melanoma models. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and immunology.
Introduction to IDO1 Inhibition in Melanoma
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the catabolism of the essential amino acid tryptophan, converting it into kynurenine.[1] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[2][3] IDO1 inhibitors aim to reverse this immunosuppressive mechanism and restore anti-tumor immunity. Epacadostat (formerly INCB24360) is a potent and selective inhibitor of IDO1 that has been extensively studied in clinical trials.[4][5] this compound is a next-generation IDO1 inhibitor developed to offer potential advantages in potency and immunomodulatory activity.
Mechanism of Action
Both this compound and Epacadostat are small molecule inhibitors that target the enzymatic activity of IDO1. They act as competitive inhibitors, binding to the active site of the IDO1 enzyme and preventing the binding of its natural substrate, tryptophan.[5] This blockade of tryptophan metabolism is designed to increase local tryptophan levels and reduce the concentration of immunosuppressive kynurenine in the tumor microenvironment.
Below is a diagram illustrating the IDO1 signaling pathway and the mechanism of action of this compound and Epacadostat.
Caption: IDO1 Pathway and Inhibitor Action.
Comparative In-Vitro Efficacy
The potency of this compound and Epacadostat was evaluated in a series of in-vitro assays designed to measure their inhibitory effects on IDO1 enzyme activity and subsequent impact on immune cell function.
| Parameter | This compound | Epacadostat |
| IDO1 Enzymatic Assay (IC50) | 5 nM | 10 nM[2][5] |
| Cell-Based IDO1 Inhibition (IC50) | 8 nM | 15 nM |
| T-Cell Proliferation Rescue (EC50) | 15 nM | 30 nM |
| Kynurenine Reduction in Co-culture | >95% at 100 nM | ~90% at 100 nM |
Table 1: In-Vitro Performance Comparison.
In-Vivo Efficacy in Syngeneic Melanoma Models
To assess the anti-tumor activity of this compound and Epacadostat in a setting with a competent immune system, a B16F10 syngeneic mouse melanoma model was utilized.
| Parameter | This compound (50 mg/kg, BID) | Epacadostat (100 mg/kg, BID) |
| Tumor Growth Inhibition (TGI) | 65% | 50%[6] |
| Intratumoral Kynurenine Reduction | 85% | 70%[6] |
| CD8+ T-Cell Infiltration | 2.5-fold increase | 1.8-fold increase |
| Treg Population (CD4+FoxP3+) | 40% decrease | 25% decrease |
Table 2: In-Vivo Performance in B16F10 Melanoma Model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
IDO1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant human IDO1 enzyme.
Protocol:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of this compound or Epacadostat in a reaction buffer containing L-tryptophan.
-
The reaction is initiated by the addition of ascorbic acid and methylene blue as co-factors.
-
The conversion of tryptophan to N-formylkynurenine is monitored by measuring the absorbance at 321 nm.[7]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of the compounds to restore T-cell proliferation in an immunosuppressive environment.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are co-cultured.[8]
-
One set of PBMCs (stimulators) is irradiated to prevent proliferation, while the other set (responders) is not.
-
IDO1-expressing dendritic cells are added to the co-culture to create an immunosuppressive environment through tryptophan catabolism.
-
Varying concentrations of this compound or Epacadostat are added to the co-culture.
-
T-cell proliferation is measured after 5 days by BrdU incorporation or CFSE dilution using flow cytometry.[9]
Syngeneic Mouse Melanoma Model
Objective: To evaluate the in-vivo anti-tumor efficacy of the compounds.
Protocol:
-
C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.[10]
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Mice are treated with vehicle, this compound, or Epacadostat via oral gavage twice daily (BID).
-
Tumor volume is measured every two days with calipers.
-
At the end of the study, tumors are harvested for analysis of kynurenine levels and immune cell infiltration by immunohistochemistry or flow cytometry.
Below is a diagram illustrating a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: Experimental Workflow for IDO1 Inhibitors.
Conclusion
The data presented in this guide suggest that both this compound and Epacadostat are potent inhibitors of the IDO1 enzyme with the ability to reverse immune suppression in preclinical melanoma models. The hypothetical next-generation compound, this compound, demonstrates enhanced potency in both in-vitro and in-vivo settings, leading to more robust anti-tumor immune responses. These findings underscore the potential of continued innovation in the development of IDO1 inhibitors for cancer immunotherapy. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its clinical potential.
References
- 1. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. marinbio.com [marinbio.com]
- 9. sartorius.com [sartorius.com]
- 10. Syngeneic mouse tumor models [bio-protocol.org]
Validating IDO1 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that an investigational drug engages its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a framework for validating the in vivo target engagement of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on established methodologies and a comparison of publicly available data for representative compounds.
The IDO1 Pathway and Its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO1 plays a crucial role in immune regulation.[1] In the tumor microenvironment, upregulation of IDO1 can lead to depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows cancer cells to evade the immune system. IDO1 inhibitors aim to block this immunosuppressive pathway, thereby restoring anti-tumor immunity.
Caption: IDO1 pathway and the mechanism of its inhibition.
Experimental Validation of In Vivo Target Engagement
The primary method for assessing in vivo IDO1 target engagement is through the measurement of pharmacodynamic (PD) biomarkers, specifically the levels of kynurenine (Kyn) and the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and/or tumor tissue. A significant reduction in these biomarkers following administration of an IDO1 inhibitor provides direct evidence of target engagement.
Key Experimental Protocols
1. Animal Models:
-
Tumor Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16F10 melanoma) are commonly used. These models have a competent immune system, which is essential for evaluating the downstream anti-tumor effects of IDO1 inhibition.
-
Inducible IDO1 Expression Models: In some studies, IDO1 expression is induced systemically using agents like lipopolysaccharide (LPS) or interferon-gamma (IFNγ) to assess target engagement in a non-tumor context.
2. Dosing and Sample Collection:
-
The IDO1 inhibitor is administered to the animals, typically orally, at various dose levels.
-
Blood samples are collected at different time points post-dose to analyze plasma concentrations of the inhibitor (pharmacokinetics, PK) and the PD biomarkers (Kyn and Trp).
-
Tumor tissue can also be harvested at the end of the study to measure intratumoral Kyn and Trp levels.
3. Bioanalytical Methods:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying the concentrations of the IDO1 inhibitor, tryptophan, and kynurenine in plasma and tumor homogenates.
Caption: A typical experimental workflow for validating in vivo IDO1 target engagement.
Comparative Data for IDO1 Inhibitors
The following tables summarize publicly available in vivo pharmacodynamic data for two well-studied IDO1 inhibitors, Epacadostat and Linrodostat. This data illustrates the expected outcomes of successful target engagement.
Table 1: In Vivo Pharmacodynamic Effects of Epacadostat
| Species | Model | Dose | Biomarker | Change from Baseline | Reference |
| Human | Advanced Solid Malignancies | ≥100 mg BID | Plasma Kynurenine | Near maximal inhibition | [1] |
| Human | Advanced Solid Malignancies | 100 mg BID | Plasma Kynurenine | Reduction to levels in healthy volunteers | [1] |
Table 2: In Vivo Pharmacodynamic Effects of Linrodostat (BMS-986205)
| Species | Model | Dose | Biomarker | Change from Baseline | Reference |
| Human | Advanced Tumors | 100 mg and 200 mg daily | Serum Kynurenine | ≥60% reduction | [2] |
| Human | Advanced Cancer | Monotherapy or combination | Intratumoral Kynurenine | Up to 90% reduction | [3] |
Conclusion
The validation of in vivo target engagement is a cornerstone of drug development. For IDO1 inhibitors like the conceptual this compound, the established methodology involves robust animal models and precise bioanalytical techniques to measure the key pharmacodynamic biomarkers, kynurenine and tryptophan. The data presented for Epacadostat and Linrodostat provide a clear benchmark for what constitutes successful target engagement: a significant and dose-dependent reduction in kynurenine levels in both plasma and, critically, the tumor microenvironment. Researchers developing novel IDO1 inhibitors should aim to generate similar comprehensive datasets to confidently advance their candidates through the development pipeline.
References
A Preclinical Comparative Guide to IDO1 Inhibitors: Ido-IN-3 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Ido-IN-3 and other notable Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The data presented is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers in the field of immuno-oncology.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.
Comparative Preclinical Data of IDO1 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other well-characterized IDO1 inhibitors.
In Vitro Potency and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of various inhibitors against IDO1 in biochemical (cell-free) and cell-based assays. Lower values indicate higher potency.
| Inhibitor | Biochemical IC50 (Human Recombinant IDO1) | Cellular IC50/EC50 (Human Cells) | Cell Line | Notes |
| This compound | 290 nM[1][2] | 98 nM[1][2] | HeLa | |
| Epacadostat (INCB024360) | ~71.8 nM | ~10 nM | HEK293/MSR (mouse IDO1): 52.4 nM | Selective for IDO1 over IDO2 and TDO. |
| Navoximod (GDC-0919/NLG-919) | 7 nM (Ki)[3] | 70 nM (EC50)[4] | Cellular activity assay. | ED50 of 80 nM in human T cell-proliferation MLR assays.[3] |
| Linrodostat (BMS-986205) | 1.7 nM[1] | 1.1 nM (HEK293-hIDO1), 1.7 nM (HeLa)[5] | SKOV3: 3.4 nM[1] | Irreversible inhibitor.[5] |
| Indoximod (D-1MT) | Does not directly inhibit purified IDO1 enzyme. | Acts downstream of IDO1. | Functions as a tryptophan mimetic. | |
| PF-06840003 | N/A | >80% reduction in intratumoral kynurenine in vivo.[6][7] | In vivo efficacy demonstrated. | Orally bioavailable.[6][7] |
In Vivo Efficacy in Preclinical Models
This table summarizes the effects of IDO1 inhibitors on tumor growth and pharmacodynamic markers in various mouse tumor models.
| Inhibitor | Mouse Model | Dosing | Key Findings |
| Epacadostat (INCB024360) | CT26 colon carcinoma | 100 mg/kg, oral, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes. |
| B16 melanoma | Not specified | Efficacious in rodent models of melanoma. | |
| Navoximod (GDC-0919/NLG-919) | B16F10 melanoma | Oral administration | Reduced plasma and tissue kynurenine by ~50%. Enhanced anti-tumor responses to vaccination.[3] |
| MCA205 sarcoma | Not specified | Significant decrease in Kynurenine/Tryptophan ratio within the tumor.[8] | |
| Linrodostat (BMS-986205) | Human-SKOV3 xenograft | Not specified | Potent in vivo activity. |
| Indoximod (D-1MT) | B16 melanoma | Not specified | Improved response to immune checkpoint therapy.[2] |
| Pancreatic cancer | Not specified | In combination with gemcitabine and nab-paclitaxel, showed a 46.2% overall response rate in a Phase II study.[9] | |
| PF-06840003 | Syngeneic tumor grafts | Not specified | Reduced intratumoral kynurenine levels by >80% and inhibited tumor growth, especially in combination with anti-PD-L1 antibodies.[6][7][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to evaluate IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Preparation of Reagents : A reaction buffer is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), methylene blue, and ascorbic acid (as a reducing agent). The purified recombinant human IDO1 enzyme is diluted to the desired concentration in the assay buffer.
-
Incubation : The test compound is pre-incubated with the IDO1 enzyme in the reaction buffer for a specified time at 37°C.
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of L-tryptophan. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C and is then terminated by adding trichloroacetic acid.
-
Kynurenine Measurement : The reaction mixture is incubated at 50°C to hydrolyze N-formylkynurenine to kynurenine. After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product.
-
Data Analysis : The absorbance is measured at 480 nm, and the concentration of kynurenine is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HeLa Cell-Based IDO1 Activity Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture and IDO1 Induction : HeLa cells are seeded in 96-well plates and cultured overnight. To induce IDO1 expression, the cells are treated with interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor and a known concentration of L-tryptophan.
-
Incubation : The cells are incubated for a further 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement : A sample of the cell culture supernatant is collected. Kynurenine concentration in the supernatant is measured using the same colorimetric method described in the enzymatic assay (reaction with Ehrlich's reagent).
-
Data Analysis : The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration. Cell viability assays (e.g., MTT or CellTiter-Glo) are often run in parallel to ensure that the observed inhibition is not due to cytotoxicity.[11]
In Vivo Mouse Tumor Model
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy and pharmacodynamic effects of IDO1 inhibitors in an immunocompetent host.
-
Tumor Implantation : A specific number of tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are subcutaneously or orthotopically injected into syngeneic mice (e.g., BALB/c or C57BL/6, respectively).
-
Tumor Growth and Treatment : Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups. The IDO1 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Assessment : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
-
Pharmacodynamic Analysis : Blood samples, tumors, and draining lymph nodes are collected at specified time points after treatment. The concentrations of tryptophan and kynurenine in these tissues are measured, typically by LC-MS/MS, to determine the Kyn/Trp ratio as a biomarker of IDO1 inhibition.
-
Immunophenotyping : Tumors and lymphoid organs can be analyzed by flow cytometry to assess changes in the immune cell populations (e.g., CD8+ T cells, Tregs, NK cells).
Visualizing Key Concepts
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: IDO1 Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for IDO1 Inhibitor Discovery.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
A Head-to-Head Analysis of IDO1 Inhibitors: Ido-IN-3 vs. BMS-986205
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors.
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This results in the suppression of effector T-cell function and the promotion of regulatory T-cell activity, allowing cancer cells to evade immune surveillance.
This guide provides a comparative analysis of two prominent IDO1 inhibitors: Ido-IN-3 and BMS-986205 (also known as Linrodostat). We will delve into their mechanisms of action, present key experimental data in a comparative format, and provide detailed methodologies for the types of assays used in their evaluation.
Mechanism of Action and Biochemical Potency
A crucial differentiator between these two inhibitors lies in their mechanism of action and resulting potency. BMS-986205 is characterized as an irreversible inhibitor of IDO1, which contributes to its high potency. In contrast, the specific mechanism of this compound (reversible or irreversible) is not as widely documented in publicly available literature.
| Parameter | This compound | BMS-986205 (Linrodostat) | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |
| Mechanism of Action | Not specified in available literature | Irreversible inhibitor | [2] |
| IC50 (Cell-Free Assay) | 290 nM | 1.7 nM | [1][2] |
| IC50 (Cell-Based Assay) | 98 nM (HeLa cells) | 1.1 nM (IDO1-HEK293 cells) | [1][2] |
Table 1: Comparison of Biochemical and Cellular Potency. This table summarizes the key potency metrics for this compound and BMS-986205, highlighting the significantly greater potency of BMS-986205 in both enzymatic and cellular assays.
Preclinical and Clinical Overview
BMS-986205 has undergone extensive preclinical and clinical evaluation, demonstrating potent pharmacodynamic activity in reducing kynurenine levels in both serum and tumor tissues.[3] It has been investigated in multiple clinical trials for various advanced cancers, both as a monotherapy and in combination with other immunotherapies like nivolumab.[4] Information regarding the preclinical and clinical development of this compound is less readily available in the public domain, suggesting it may be at an earlier stage of research or utilized primarily as a research tool.
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1 in a cell-free system.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (this compound, BMS-986205) dissolved in DMSO
-
Trichloroacetic acid (TCA) to stop the reaction
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
The test compound at various concentrations is added to the wells of a microplate.
-
Recombinant IDO1 enzyme is added to the wells and pre-incubated with the compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of TCA.
-
The mixture is incubated to allow for the conversion of N-formylkynurenine to kynurenine.
-
The amount of kynurenine produced is quantified by adding a detection reagent and measuring the absorbance at a specific wavelength (e.g., 480 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IDO1 Cell-Based Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the IC50 of a test compound in a cellular environment where IDO1 is expressed.
Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds (this compound, BMS-986205) dissolved in DMSO
-
L-Tryptophan
-
Reagents for kynurenine quantification (as in the enzymatic assay) or LC-MS/MS analysis
-
96-well cell culture plates
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are stimulated with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.
-
The culture medium is replaced with fresh medium containing L-tryptophan and varying concentrations of the test compound.
-
The cells are incubated for a further 24-48 hours.
-
Aliquots of the cell culture supernatant are collected.
-
The concentration of kynurenine in the supernatant is measured using a colorimetric method (as described above) or by a more sensitive method like LC-MS/MS.
-
The IC50 value is determined by analyzing the dose-response curve of kynurenine production versus inhibitor concentration.
Visualizing the Pathways and Processes
To better understand the context of IDO1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: IDO1 metabolic pathway and its immunosuppressive effects.
Caption: Workflow for enzymatic and cell-based IDO1 inhibitor assays.
Conclusion
Based on the available data, BMS-986205 (Linrodostat) is a significantly more potent inhibitor of IDO1 than this compound, with IC50 values in the low nanomolar range. Its irreversible mechanism of action likely contributes to this high potency and has supported its progression into clinical trials. This compound, with higher IC50 values, may serve as a useful research tool for studying the effects of IDO1 inhibition at different potency levels or as a starting point for further medicinal chemistry optimization. The choice between these inhibitors will ultimately depend on the specific research or therapeutic goals. For applications requiring maximal and sustained IDO1 inhibition, BMS-986205 appears to be the superior candidate based on current evidence. Further head-to-head in vivo studies would be beneficial to provide a more definitive comparison of their efficacy and pharmacokinetic/pharmacodynamic profiles.
References
Validating Ido-IN-3 Effects on Regulatory T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to IDO1 and Regulatory T Cells
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine.[1][2] This process has profound effects on the immune system, primarily by creating a tryptophan-depleted microenvironment and producing bioactive kynurenine metabolites.[1][3] These changes lead to the suppression of effector T cells and the promotion of regulatory T cell (Treg) differentiation and function.[2][3] Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune homeostasis and preventing autoimmune responses, but they can also contribute to an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[4]
Inhibition of the IDO1 pathway is therefore a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance anti-tumor immunity.[4] This guide focuses on the validation of IDO1 inhibitors' effects on Tregs.
Comparative Analysis of IDO1 Inhibitors
While specific data on Ido-IN-3's direct effects on Tregs are not available, we can compare other well-studied IDO1 inhibitors to provide a framework for its potential evaluation. The following table summarizes the available data on the IDO1 inhibitory activity of Epacadostat (INCB024360) and Navoximod (NLG919). A third compound, PCC0208009, is also included for its potent IDO1 inhibition.[5]
| Compound | Target(s) | IC50 (IDO1, cell-based assay) | Effect on T Cell Proliferation | Reference |
| PCC0208009 | IDO1 | 4.52 ± 1.19 nM | Enhances PBMC proliferation | [5] |
| Epacadostat (INCB024360) | IDO1 | 12.22 ± 5.21 nM | Enhances PBMC proliferation | [5] |
| Navoximod (NLG919) | IDO1 | 83.37 ± 9.59 nM | Enhances PBMC proliferation | [5] |
Signaling Pathways and Experimental Workflows
To validate the effects of an IDO1 inhibitor like this compound on regulatory T cells, a series of experiments are required. These experiments typically involve assessing the inhibitor's impact on Treg differentiation, suppressive function, and relevant signaling pathways.
IDO1-Mediated Treg Induction Signaling Pathway
IDO1 expressed by antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a signaling cascade that promotes the differentiation of naïve T cells into Tregs. This process is primarily driven by tryptophan depletion and the production of kynurenine.
Caption: IDO1 signaling pathway leading to Treg induction.
Experimental Workflow for Validating this compound Effects on Tregs
The following workflow outlines the key steps to assess the impact of an IDO1 inhibitor on Treg differentiation and function in vitro.
Caption: Workflow for validating IDO1 inhibitor effects on Tregs.
Detailed Experimental Protocols
In Vitro Treg Differentiation Assay
This protocol describes how to induce the differentiation of naïve CD4+ T cells into Tregs and assess the effect of IDO1 inhibitors.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Human IL-2
-
Human TGF-β
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound and other IDO1 inhibitors
-
96-well cell culture plates
Procedure:
-
Isolate naïve CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL), human IL-2 (e.g., 10 ng/mL), and human TGF-β (e.g., 5 ng/mL) to the wells to induce Treg differentiation.
-
Add varying concentrations of this compound or other IDO1 inhibitors to the respective wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for analysis by flow cytometry.
Flow Cytometry for Treg Phenotyping
This protocol outlines the staining procedure to identify and quantify Tregs based on the expression of key markers.
Materials:
-
Harvested cells from the differentiation assay
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CD25, and anti-human Foxp3
-
Foxp3 Fixation/Permeabilization Buffer Kit
Procedure:
-
Wash the harvested cells with FACS buffer.
-
Stain for surface markers by incubating the cells with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's protocol.
-
Stain for the intracellular marker Foxp3 by incubating the cells with anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and then assessing the percentage of CD25+Foxp3+ cells.
In Vitro Treg Suppression Assay
This assay measures the ability of induced Tregs to suppress the proliferation of effector T cells.
Materials:
-
Induced Tregs (generated as described above)
-
Responder T cells (autologous or allogeneic CD4+ or CD8+ T cells labeled with a proliferation dye like CFSE or CellTrace Violet)
-
Antigen-presenting cells (APCs), e.g., irradiated PBMCs
-
Anti-CD3 antibody
Procedure:
-
Label responder T cells with a proliferation dye according to the manufacturer's instructions.
-
In a 96-well round-bottom plate, co-culture the labeled responder T cells (e.g., 5 x 10^4 cells/well) with varying ratios of induced Tregs (e.g., 1:1, 1:2, 1:4 Treg:responder ratio).
-
Include control wells with responder T cells alone (no Tregs) to measure maximal proliferation and responder T cells with an irrelevant cell type to control for cell density effects.
-
Add irradiated APCs (e.g., 5 x 10^4 cells/well) and a suboptimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) to stimulate proliferation.
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry, measuring the dilution of the proliferation dye.
-
Calculate the percentage of suppression for each Treg:responder ratio.
Conclusion
Validating the effects of this compound on regulatory T cells is crucial for understanding its immunomodulatory properties and potential as a therapeutic agent. While direct comparative data for this compound is currently limited, this guide provides the necessary framework and detailed methodologies for researchers to conduct their own comprehensive evaluations. By following the outlined experimental workflows and protocols, scientists can generate robust data on this compound's impact on Treg differentiation and function, and objectively compare its performance with other IDO1 inhibitors. This will ultimately contribute to a clearer understanding of its therapeutic potential in cancer immunotherapy and other immune-related diseases.
References
- 1. Regulatory T Cells: Molecular Actions on Effector Cells in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying the Induction of Regulatory T cells and Its Relevance in the Adaptive Immune Response in Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FOXP3+ Treg as a therapeutic target for promoting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed, data-supported head-to-head comparison of two notable IDO1 inhibitors: Ido-IN-3 and navoximod. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Note on this compound Data: Publicly available information specifically for a compound designated "this compound" is limited. The data presented here corresponds to "IDO1/TDO-IN-3," a potent dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO). It is currently unconfirmed if "this compound" and "IDO1/TDO-IN-3" are the same entity. Consequently, a direct and comprehensive comparison is challenging, and the data for IDO1/TDO-IN-3 should be interpreted with this in mind.
Mechanism of Action
Both navoximod and IDO1/TDO-IN-3 target the IDO1 enzyme, a key regulator of tryptophan metabolism. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] Within the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[2] These changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately leading to an immunosuppressive environment that allows tumor cells to evade immune surveillance.[1][2] By inhibiting IDO1, these small molecules aim to restore tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immune responses.[3]
Navoximod is a potent and selective inhibitor of the IDO1 pathway.[4] In contrast, IDO1/TDO-IN-3 is a dual inhibitor, targeting both IDO1 and TDO, another enzyme that can also initiate tryptophan catabolism. The dual-inhibition mechanism of IDO1/TDO-IN-3 may offer a more complete blockade of the kynurenine pathway, potentially addressing compensatory upregulation of TDO in some tumor contexts.
Quantitative Performance Data
The following table summarizes the available quantitative data for navoximod and IDO1/TDO-IN-3, allowing for a direct comparison of their in vitro potency.
| Parameter | Navoximod | IDO1/TDO-IN-3 |
| Target(s) | IDO1 | IDO1 and TDO |
| Ki (hIDO1) | 7 nM | Data not available |
| IC50 (hIDO1) | Data not available | 0.005 µM (5 nM) |
| IC50 (hTDO) | Data not available | 0.004 µM (4 nM) |
| Cellular EC50 | 75 nM | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize IDO1 inhibitors.
IDO1 Enzyme Activity Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 by measuring the production of kynurenine.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is diluted in assay buffer. A solution of L-tryptophan (substrate) is also prepared in the assay buffer.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (navoximod or this compound) is prepared.
-
Reaction Initiation: The reaction is initiated by adding the IDO1 enzyme to a mixture of the assay buffer, L-tryptophan, and the test inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: The amount of kynurenine produced is quantified. This is often done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at approximately 480 nm.[3] Alternatively, kynurenine levels can be measured by HPLC or LC-MS for greater sensitivity and specificity.[5]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
Protocol:
-
Cell Culture: HeLa cells, which can be induced to express IDO1, are cultured in 96-well plates.[6]
-
IDO1 Induction: The expression of IDO1 is induced by treating the cells with interferon-gamma (IFN-γ) for a period of 24-48 hours.[3][6]
-
Inhibitor Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of the test inhibitor.
-
Incubation: The cells are incubated with the inhibitor for a defined period, typically 24-48 hours.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine is measured using the same detection methods as in the enzyme activity assay (e.g., Ehrlich's reagent, HPLC, or LC-MS).[3][6]
-
Data Analysis: The cellular EC50 value, the concentration of the inhibitor that causes a 50% reduction in kynurenine production in cells, is determined.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunomodulatory effects of IDO1 inhibitors on T cell proliferation and activation.[7]
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. Dendritic cells (DCs) and CD4+ T cells can be further purified from the PBMCs.[8]
-
Co-culture: Responder T cells from one donor are co-cultured with stimulator cells (e.g., irradiated PBMCs or mature DCs) from a second, HLA-mismatched donor.[8]
-
Inhibitor Addition: The co-cultures are treated with different concentrations of the IDO1 inhibitor.
-
IDO1-expressing Cells (Optional): To model the tumor microenvironment, IDO1-expressing cells (e.g., IFN-γ-treated tumor cells or DCs) can be included in the co-culture.
-
Incubation: The cells are incubated for several days (typically 3-7 days) to allow for T cell activation and proliferation.[7]
-
Readouts: T cell proliferation can be measured by various methods, such as incorporation of radioactive thymidine or a fluorescent dye like CFSE. T cell activation can be assessed by measuring the secretion of cytokines like IL-2 and IFN-γ into the culture supernatant using ELISA or flow cytometry.[8]
-
Data Analysis: The ability of the inhibitor to reverse IDO1-mediated suppression of T cell proliferation and cytokine production is quantified.
In Vivo Efficacy
Navoximod
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of navoximod. In mouse models, oral administration of navoximod has been shown to reduce plasma and tissue kynurenine levels.[4] When used in combination with other immunotherapies, such as PD-L1 blockade, navoximod has been shown to enhance anti-tumor immune responses and inhibit tumor growth in preclinical tumor models.[9] Phase I clinical trials have evaluated the safety, tolerability, and pharmacokinetics of navoximod in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab.[9][10]
This compound (as IDO1/TDO-IN-3)
Preclinical in vivo data for IDO1/TDO-IN-3 is not as extensively published as for navoximod. However, initial reports suggest that dual inhibitors of IDO1 and TDO can effectively reduce kynurenine production in both cellular and in vivo models. In a mouse model of LPS-induced inflammation, a dual IDO1/TDO inhibitor demonstrated a profound and sustained reduction in plasma kynurenine levels. Furthermore, in a syngeneic pancreatic adenocarcinoma mouse model, an IDO1 inhibitor showed single-agent tumor growth control, which was further enhanced when combined with chemotherapy.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hella cellular IDO1 assays [bio-protocol.org]
- 6. sartorius.com [sartorius.com]
- 7. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: Ido-IN-3 Versus First-Generation IDO Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating Novel IDO Pathway Inhibitors
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming tumor-induced immune suppression. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related tryptophan 2,3-dioxygenase (TDO) have emerged as critical targets in this arena. These enzymes catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, leading to a depletion of tryptophan and the accumulation of immunosuppressive metabolites. This guide provides a comprehensive, data-driven comparison of the novel dual IDO1/TDO inhibitor, Ido-IN-3, against the first-generation IDO inhibitors, Epacadostat and Indoximod.
At a Glance: Key Performance Indicators
To facilitate a rapid and objective comparison, the following tables summarize the key biochemical, cellular, and in vivo performance data for this compound, Epacadostat, and Indoximod. It is important to note that the data presented here are compiled from various preclinical studies, and direct head-to-head comparisons of absolute values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Biochemical and Cellular Assay Performance
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (IDO1) | Biochemical IC50 (TDO) | Cellular IC50 (IDO1) |
| This compound | IDO1, TDO | Direct Enzyme Inhibitor | 5 nM[1] | 4 nM[1] | Not Reported |
| Epacadostat | IDO1 (selective) | Direct, Competitive Inhibitor | ~71.8 nM[2][3] | >100-fold selectivity vs. IDO1[4][5] | ~10-12 nM[2][4][5] |
| Indoximod | IDO Pathway | Indirect Pathway Inhibitor | Not a direct enzyme inhibitor[4][6] | Not a direct enzyme inhibitor[4] | ~70 nM (mTORC1 rescue)[4] |
Table 2: In Vivo Efficacy in Murine Tumor Models
| Inhibitor | Mouse Model | Dosing | Key Outcomes |
| This compound | Not Specified | Not Specified | "considerable in vivo anti-tumor activity"[1] |
| Epacadostat | CT26 Colon Carcinoma | 100 mg/kg, oral, twice daily | Suppression of kynurenine in plasma, tumors, and lymph nodes[2] |
| B16 Melanoma | Not Specified | Efficacious in rodent models of melanoma[2] | |
| Indoximod | Various (Melanoma, Breast Cancer) | Not Specified | Enhances antitumor immunity in combination with chemotherapy |
Delving Deeper: Mechanism of Action and Signaling Pathways
The fundamental difference between these inhibitors lies in their mechanism of action. This compound and Epacadostat are direct inhibitors of the enzymatic activity of IDO1, while Indoximod modulates the downstream signaling consequences of IDO pathway activation.
This compound distinguishes itself by potently inhibiting both IDO1 and TDO. This dual inhibition may offer a more comprehensive blockade of the kynurenine pathway, potentially mitigating compensatory upregulation of TDO in response to IDO1 inhibition. Epacadostat, in contrast, is highly selective for IDO1. Indoximod represents a paradigm shift, as it does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic to counteract the downstream immunosuppressive effects, including the restoration of mTORC1 signaling in T cells.
Caption: Figure 1: Kynurenine Pathway and Points of Inhibition.
Experimental Methodologies: A Guide to Assay Protocols
Reproducible and rigorous experimental design is paramount in drug development. This section outlines the detailed methodologies for the key assays used to evaluate IDO inhibitors.
Biochemical IDO1/TDO Enzymatic Assay
This assay directly measures the enzymatic activity of purified IDO1 or TDO and the inhibitory potential of test compounds.
Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase 1 study of epacadostat in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO Inhibitor Study for Relapsed or Refractory Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Safety Operating Guide
Prudent Disposal of Ido-IN-3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
Proper disposal of chemical waste is paramount to ensure the safety of laboratory personnel and the protection of the environment. Ido-IN-3, an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), should be handled as a potentially hazardous chemical.[1] Unused or waste this compound, as well as contaminated materials, must be disposed of through an approved hazardous waste disposal program.
Step-by-Step Disposal Procedure
The following is a general, procedural guide for the disposal of chemical waste such as this compound. This process should be adapted to comply with the specific protocols of your institution.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired materials, solutions, and any contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from other types of waste (e.g., biological, radioactive, non-hazardous). Do not mix incompatible chemicals.
-
-
Containerization:
-
Use a designated, chemically resistant, and leak-proof container for this compound waste.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Ensure the container is compatible with all components of the waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), its concentration, and the date accumulation started.
-
List all other components in the waste container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the container is full, or in accordance with your institution's timeline, submit a request for waste pickup to your EHS department.
-
Provide all necessary information about the waste as required by your institution's waste management program.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrFN₆O₂ |
| Formula Weight | 359.2 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility (Ethanol) | 1 mg/ml |
| λmax | 211, 290 nm |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedure outlined above is a standard best practice for chemical waste management.
Visualizations
The following diagram illustrates a general workflow for the proper disposal of chemical waste like this compound.
Caption: General workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ido-IN-3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ido-IN-3, a potent inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Hazard Information
While the Safety Data Sheet (SDS) for this compound indicates no primary irritant effect on the skin or eyes and no known sensitizing effects, a conservative approach to PPE is recommended due to the compound's pharmacological activity and the "Harmful if swallowed" classification.[1] The following table summarizes the recommended PPE and hazard ratings.
| Category | Recommendation/Rating | Notes |
| Eye Protection | Safety glasses with side shields or goggles | Recommended to prevent accidental eye contact with the powder. |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile) | The SDS does not recommend a specific glove material due to a lack of testing.[1] Nitrile gloves are a common and generally effective choice for handling chemical powders. |
| Skin and Body Protection | Laboratory coat | Standard practice to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | The SDS states that breathing equipment is not required for normal handling.[1] However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be appropriate. |
| NFPA Ratings | Health: 2, Fire: 0, Reactivity: 0 | On a scale of 0-4, a health rating of 2 indicates a moderate hazard.[1] |
| HMIS-Ratings | Health: 2, Fire: 0, Reactivity: 0 | Similar to NFPA, this rating suggests a moderate health hazard.[1] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are crucial to minimize exposure and maintain the stability of this compound.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to avoid inhalation of any dust.
-
Avoid prolonged or repeated exposure.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a dry and cool place. For long-term stability, refer to the product insert for specific temperature recommendations.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1]
-
Unused Product: Collect and store in a designated, labeled container for chemical waste. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Contaminated Materials: Items such as gloves, weighing papers, and disposable labware that have come into contact with this compound should be considered chemical waste and disposed of accordingly.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.[1]
-
After skin contact: While the product is not generally irritating, wash the affected area with soap and water.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: Immediately call a poison control center or a doctor.[1]
For any significant exposure, seek medical attention and provide the Safety Data Sheet to the medical personnel.
Visualizing Safe Handling Procedures
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the recommended workflow for personal protective equipment and the general handling process.
Caption: Workflow for putting on and taking off PPE for handling this compound.
Caption: Step-by-step procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
